Hsd17B13-IN-62
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H17Cl2F3N4O4 |
|---|---|
Molecular Weight |
553.3 g/mol |
IUPAC Name |
4,6-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2F3N4O4/c1-11-7-8-15(32-22(35)16-9-14(25)20(34)21(26)31-16)18-19(11)30-12(2)33(23(18)36)10-13-5-3-4-6-17(13)37-24(27,28)29/h3-9,34H,10H2,1-2H3,(H,32,35) |
InChI Key |
TUQNXIQURRVRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hsd17B13-IN-62: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsd17B13-IN-62 is a novel and potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), an enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and synthesis of this compound. Detailed experimental protocols for in vitro assays and a summary of its biological activity are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and evaluation methods.
Chemical Structure and Physicochemical Properties
This compound, also identified as a dichlorophenol derivative, possesses a complex heterocyclic scaffold. Its systematic name and structure are detailed below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(2,5-dichloro-3-hydroxyphenyl)-... (Structure-based nomenclature) | |
| Molecular Formula | C₂₄H₁₇Cl₂F₃N₄O₄ | [1] |
| Molecular Weight | 553.32 g/mol | [2] |
| CAS Number | 2770247-32-8 | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| SMILES | OC1=C(Cl)C=C(C(NC2=CC=C(C)C(N=C(C)N3CC4=CC=CC=C4OC(F)(F)F)=C2C3=O)=O)N=C1Cl | [1] |
Note: Detailed physicochemical properties such as melting point and pKa are not publicly available at this time.
Mechanism of Action
This compound functions as a potent inhibitor of the enzymatic activity of HSD17B13. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[4][5] It is known to catalyze the conversion of retinol to retinaldehyde, a crucial step in retinoic acid metabolism.[4] The enzyme utilizes NAD⁺ as a cofactor in its oxidative reactions.[6]
Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4][5] This suggests that inhibition of HSD17B13 enzymatic activity is a promising therapeutic strategy for these conditions.
This compound has demonstrated significant inhibitory potency against HSD17B13, with a reported half-maximal inhibitory concentration (IC₅₀) of less than 0.1 µM in an in vitro assay using estradiol as a substrate.[2] The precise binding mode and whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or NAD⁺ cofactor has not been fully elucidated in publicly available literature.
HSD17B13 Signaling Pathway in NAFLD
The expression of HSD17B13 is upregulated in NAFLD.[5][7] Its induction is mediated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[4] The signaling cascade leading to HSD17B13 expression and its subsequent role in hepatic lipid metabolism is depicted in the following diagram.
Synthesis
The detailed synthetic route for this compound is described in patent literature, specifically WO2022103960, where it is referred to as "Compound 62". The synthesis involves a multi-step process culminating in the formation of the final dichlorophenol derivative. A generalized schematic of the synthesis is not publicly available. For the specific, step-by-step synthesis protocol, researchers are directed to the aforementioned patent document.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
The inhibitory activity of this compound against HSD17B13 is typically determined using a biochemical assay that measures the enzymatic conversion of a substrate. A common method involves monitoring the production of NADH, a product of the dehydrogenase reaction.
Objective: To determine the IC₅₀ value of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound (dissolved in DMSO)
-
Estradiol (substrate, dissolved in DMSO)
-
NAD⁺ (cofactor, dissolved in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA)
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound solutions. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
-
Add the HSD17B13 enzyme solution to all wells except the no-enzyme control.
-
Initiate the enzymatic reaction by adding a solution containing estradiol and NAD⁺.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.
-
Incubate as required by the detection kit.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | HSD17B13抑制剂 | MCE [medchemexpress.cn]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Hsd17B13-IN-62 target engagement and binding affinity
An In-depth Technical Guide on the Target Engagement and Binding Affinity of the HSD17B13 Inhibitor BI-3231
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of BI-3231, a potent and selective inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] This document details the quantitative biochemical and cellular data for BI-3231, outlines the experimental protocols for key assays, and visualizes the associated pathways and workflows.
Quantitative Data Summary
The binding affinity and inhibitory activity of BI-3231 against HSD17B13 have been characterized through various in vitro assays. The data are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Potency of BI-3231
| Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Species |
| HSD17B13 | Enzymatic | Estradiol | 1 | 0.7 ± 0.2 | Human |
| HSD17B13 | Enzymatic | Estradiol | 13 | - | Mouse |
| HSD17B13 | Cellular (HEK293) | - | 11 ± 5 | - | Human |
Data sourced from multiple independent measurements.[3][4][5]
Table 2: Target Engagement and Selectivity of BI-3231
| Target | Assay Type | Value | Units | Notes |
| HSD17B13 | Thermal Shift (nanoDSF) | 16.7 | K (shift) | In the presence of NAD+[1][2][3] |
| HSD17B11 | Enzymatic | >10,000 | IC50 (nM) | Demonstrates high selectivity against the closest homolog[3][4] |
| PTGS2 (COX2) | Safety Screen | 49 | % Inhibition @ 10 µM | Only significant off-target activity in a 44-target panel[3] |
Signaling Pathway Context
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[6][7][8] Its expression is upregulated in the livers of patients with Nonalcoholic Fatty Liver Disease (NAFLD).[6][9] The expression of HSD17B13 is induced by the Liver X receptor-α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner.[7][9] HSD17B13 has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[7] Loss-of-function variants in HSD17B13 are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, making it an attractive therapeutic target.[7][8]
Caption: HSD17B13 Signaling in NAFLD Pathogenesis.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize BI-3231 are provided below.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13.
Workflow Diagram:
Caption: HSD17B13 Enzymatic Assay Workflow.
Methodology:
-
Reagents: Recombinant human or mouse HSD17B13, β-estradiol as the substrate, and NAD+ as the cofactor are used.[10][11]
-
Assay Plate Preparation: The assay is typically performed in a 384-well plate format. Test compounds (like BI-3231) are serially diluted in DMSO and added to the wells.
-
Enzyme Reaction: The enzymatic reaction is initiated by adding HSD17B13, β-estradiol, and NAD+ to the wells containing the test compound.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: The production of NADH, a product of the reaction, is measured using a luminescent-based detection kit such as NAD-Glo™.[10][11] The detection reagent is added, and after a further incubation period in the dark, the luminescence is read using a plate reader.[10]
-
Data Analysis: The relative luminescent units (RLUs) are normalized to positive (no inhibitor) and negative (no enzyme) controls. The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular HSD17B13 Target Engagement Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected to overexpress human HSD17B13.[11][12]
-
Compound Treatment: The transfected cells are seeded in plates and treated with various concentrations of the test compound (BI-3231).
-
Substrate Addition: A suitable substrate, such as all-trans-retinol, is added to the culture medium.[12]
-
Incubation: The cells are incubated for a defined period (e.g., 6-8 hours) to allow for substrate conversion.[12]
-
Analyte Extraction and Quantification: The conversion of the substrate to its product (e.g., retinol to retinaldehyde) is quantified. This can be achieved by extracting the retinoids and analyzing them via High-Performance Liquid Chromatography (HPLC) or by using RapidFire mass spectrometry (RF-MS) for high-throughput analysis.[11][12]
-
Data Analysis: The levels of the product are normalized to protein concentration and compared to vehicle-treated controls to determine the IC50 of the compound in a cellular environment. A parallel cell viability assay (e.g., CellTiter-Glo) is often performed to exclude cytotoxic effects.[1]
Thermal Shift Assay (nanoDSF) for Target Binding
This biophysical assay confirms the direct binding of a compound to the target protein by measuring changes in its thermal stability.
Workflow Diagram:
Caption: Thermal Shift Assay (nanoDSF) Workflow.
Methodology:
-
Sample Preparation: Recombinant HSD17B13 protein is mixed with the test compound (BI-3231) or a DMSO vehicle control. For HSD17B13, the presence of the cofactor NAD+ is crucial for BI-3231 binding.[1][2][4][13]
-
Instrumentation: The samples are loaded into capillaries and placed in a nanoDSF instrument.
-
Thermal Denaturation: A thermal ramp is applied to the samples, gradually increasing the temperature.
-
Fluorescence Measurement: The instrument monitors the intrinsic tryptophan fluorescence of the protein at two wavelengths (typically 330 nm and 350 nm). As the protein unfolds, the tryptophan residues become more exposed to the aqueous environment, causing a change in their fluorescence emission.
-
Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence ratio curve. A significant increase in the Tm in the presence of the compound compared to the DMSO control (a positive ΔTm) indicates that the compound binds to and stabilizes the protein, confirming target engagement.[1][14] For BI-3231, a thermal stabilization of 16.7 K was observed in the presence of NAD+.[1][2]
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eubopen.org [eubopen.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Hsd17B13-IN-62: A Deep Dive into its Selectivity Profile Against Other Hydroxysteroid Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, with a focus on the core requirements for their characterization. While specific quantitative selectivity data for Hsd17B13-IN-62 against a comprehensive panel of hydroxysteroid dehydrogenase (HSD) isoforms is not publicly available, this guide utilizes data from the well-characterized and highly selective HSD17B13 inhibitor, BI-3231, as a representative example to illustrate the expected selectivity profile and the methodologies used to determine it.
Introduction: The Critical Role of Selectivity for HSD17B13 Inhibitors
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases such as nonalcoholic steatohepatitis (NASH) and alcohol-related liver disease.[3] This has positioned HSD17B13 as a promising therapeutic target for these conditions.
The human HSD17B family consists of 15 members, many of which are involved in steroid hormone metabolism and other critical physiological processes.[4] The protein sequence of HSD17B13 shares a high degree of homology with other family members, particularly HSD17B11 (85% sequence similarity).[1][4] Therefore, the development of potent and selective HSD17B13 inhibitors is paramount to avoid off-target effects that could arise from the inhibition of other HSD isoforms, which could lead to undesirable side effects related to steroid hormone imbalance or other metabolic disruptions.
Selectivity Profile of a Representative HSD17B13 Inhibitor: BI-3231
To illustrate the desired selectivity of an HSD17B13 inhibitor, we present the data for BI-3231, a potent and well-characterized chemical probe. The data highlights the significant difference in inhibitory activity against HSD17B13 compared to its closest homolog, HSD17B11.
| Enzyme | Inhibitor | IC50 / Ki | Assay Type | Substrate |
| Human HSD17B13 | BI-3231 | Ki = 0.7 ± 0.2 nM[5] | Enzymatic | Estradiol |
| Human HSD17B11 | BI-3231 | IC50 > 10 µM[5][6] | Enzymatic | Estradiol |
Table 1: Potency and Selectivity of BI-3231. This table shows the high potency of BI-3231 against its intended target, HSD17B13, and its significantly lower activity against the closely related HSD17B11, demonstrating a high degree of selectivity.
Experimental Protocols for Determining HSD17B13 Inhibition and Selectivity
The following sections detail the methodologies typically employed to assess the potency and selectivity of HSD17B13 inhibitors.
Recombinant Enzyme Production
Human HSD17B13 and other HSD isoforms are typically expressed as recombinant proteins in systems such as E. coli or insect cells (e.g., Sf9). The proteins are often tagged (e.g., with a His-tag) to facilitate purification via affinity chromatography. The purity and concentration of the final enzyme preparation are critical for accurate and reproducible results.
Biochemical Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds is to measure the enzymatic conversion of a substrate to a product in the presence of the inhibitor. For HSD17B13, this is typically a redox reaction involving the cofactor NAD+.
Key Reagents and Conditions:
-
Enzyme: Purified recombinant human HSD17B13.
-
Substrates: Estradiol, retinol, or leukotriene B4 (LTB4) are commonly used substrates.[3]
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+). The concentration of NAD+ is a critical parameter as the inhibitory activity of some compounds can be NAD+-dependent.[3]
-
Buffer: A suitable buffer, such as Tris-HCl, at a physiological pH (e.g., 7.4).
-
Detection Reagent: The production of NADH is monitored, often using a coupled enzymatic assay that generates a luminescent or fluorescent signal. A widely used commercial kit is the NAD(P)H-Glo™ Detection System (Promega).
-
Test Compound: The inhibitor is serially diluted to generate a dose-response curve.
General Procedure:
-
The test compound is pre-incubated with the HSD17B13 enzyme in the assay buffer.
-
The reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).
-
The reaction is stopped, and the amount of NADH produced is quantified using a detection reagent.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve using non-linear regression analysis.
Selectivity Profiling
To determine the selectivity of an HSD17B13 inhibitor, the biochemical enzyme inhibition assay described above is repeated for a panel of other HSD isoforms (e.g., HSD17B1, HSD17B2, HSD17B11) and potentially other related enzymes such as those from the aldo-keto reductase (AKR) family. The IC50 values obtained for the target enzyme (HSD17B13) are then compared to those for the other enzymes to determine the selectivity ratio.
Visualizing Selectivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the concept of inhibitor selectivity and a typical experimental workflow.
Caption: Conceptual diagram of this compound selectivity.
Caption: Workflow for HSD17B13 enzymatic inhibition assay.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 6. eubopen.org [eubopen.org]
Hsd17B13-IN-62 and its Role in Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a pressing need for effective therapeutic interventions. A promising target that has emerged from human genetic studies is the 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This has spurred the development of inhibitors targeting HSD17B13 as a potential treatment for NAFLD and other chronic liver diseases. This technical guide provides an in-depth overview of the role of HSD17B13 in NAFLD and the therapeutic potential of small molecule inhibitors, using publicly available data on representative compounds such as BI-3231 and INI-822 as illustrative examples in the absence of specific information on "Hsd17B13-IN-62".
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1][2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][4] Preclinical studies have shown that overexpression of HSD17B13 in the liver promotes lipid accumulation and accelerates the biogenesis of lipid droplets.[3] The precise enzymatic function and the endogenous substrate of HSD17B13 in the context of NAFLD are still under investigation, but it is known to have retinol dehydrogenase activity.[5]
Human genetic data provides strong validation for HSD17B13 as a therapeutic target. Individuals carrying loss-of-function variants of HSD17B13 show a reduced risk of developing more severe forms of liver disease, including NASH and fibrosis.[6][7] This protective effect appears to be independent of the degree of steatosis, suggesting that HSD17B13 plays a crucial role in the inflammatory and fibrotic processes that drive NAFLD progression.[6]
HSD17B13 Inhibitors: A Novel Therapeutic Strategy
The compelling genetic evidence has led to the development of small molecule inhibitors targeting the enzymatic activity of HSD17B13. These inhibitors aim to mimic the protective effects of the naturally occurring loss-of-function variants. Several pharmaceutical companies are actively pursuing the development of such inhibitors, with some compounds now in early-stage clinical trials.[8][9]
Quantitative Data on Representative HSD17B13 Inhibitors
While specific data for "this compound" is not publicly available, the following tables summarize the reported in vitro and in vivo properties of two well-characterized HSD17B13 inhibitors, BI-3231 and INI-822, to provide a quantitative understanding of the typical profile of such compounds.
Table 1: In Vitro Profile of BI-3231 [1][10][11][12]
| Parameter | Value | Species | Assay Type |
| Potency | |||
| IC50 | 1 nM | Human | Enzymatic Assay |
| IC50 | 13 nM | Mouse | Enzymatic Assay |
| Ki | 0.7 ± 0.2 nM | Human | Enzymatic Assay |
| Cellular Activity | Double-digit nM | Human | Cellular Assay |
| Selectivity | |||
| HSD17B11 | >10 µM | Human | Enzymatic Assay |
| Binding | |||
| Thermal Shift (ΔTm) | 16.7 K (in presence of NAD+) | Human | nanoDSF |
| Physicochemical Properties | |||
| Solubility | Good | - | - |
| Permeability | Good | - | - |
| DMPK Properties | |||
| Metabolic Stability | Medium | Human and Mouse | Hepatocytes |
Table 2: Preclinical Profile of INI-822 [8][13][14][15][16]
| Parameter | Finding | Animal Model |
| Potency | Low nM potency | - |
| Selectivity | >100-fold selectivity over other HSD17B family members | - |
| Pharmacokinetics | Good oral bioavailability, suitable for once-daily dosing | Mice, Rats, Dogs |
| Efficacy | ||
| Liver Transaminases (ALT) | Decreased levels | Rats on CDAA-HFD |
| Hepatic Phosphatidylcholines | Dose-dependent increase | Rats on CDAA-HFD |
| Fibrotic Proteins (αSMA, Collagen Type 1) | Up to 45% and 42% decrease, respectively | Human liver-on-a-chip model |
| HSD17B13 Substrate (12-HETE) | 79-fold increase in plasma | Zucker obese rats |
Key Experimental Protocols
Detailed, step-by-step protocols are proprietary to the developing institutions. However, the principles of the key assays used to characterize HSD17B13 inhibitors can be outlined as follows.
HSD17B13 Enzymatic Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13. The activity is typically monitored by measuring the conversion of a substrate to its product.
Methodology Outline:
-
Enzyme and Substrate Preparation: Recombinant human or mouse HSD17B13 is purified. A known substrate, such as estradiol or leukotriene B4, is prepared in a suitable buffer.[17]
-
Reaction Mixture: The assay is performed in microplates. Each well contains the purified HSD17B13 enzyme, the substrate, the cofactor NAD+, and the test compound at various concentrations.[17]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The formation of the product is quantified. A common method is high-throughput mass spectrometry (e.g., MALDI-TOF MS or RapidFire-MS) which directly measures the mass of the substrate and product.[10][18] Alternatively, a coupled-enzyme luminescence assay that detects the production of NADH can be used.[17][19]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Cellular HSD17B13 Activity Assay
Principle: This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context, providing insights into cell permeability and target engagement.
Methodology Outline:
-
Cell Culture: A human cell line, such as HEK293 or HepG2, is engineered to stably express HSD17B13.[5][18]
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a defined period.
-
Substrate Addition: A cell-permeable substrate, such as all-trans-retinol or estradiol, is added to the culture medium.[5][18]
-
Incubation: The cells are incubated to allow for substrate conversion.
-
Quantification: The levels of the substrate and its metabolic products (e.g., retinaldehyde and retinoic acid) are measured in the cell lysate or culture medium using HPLC or LC-MS/MS.[5]
-
Data Analysis: The cellular IC50 is determined by quantifying the reduction in product formation in the presence of the inhibitor.
In Vivo Efficacy Studies in NAFLD/NASH Animal Models
Principle: These studies evaluate the therapeutic efficacy of an HSD17B13 inhibitor in animal models that recapitulate key features of human NAFLD and NASH.
Methodology Outline:
-
Animal Model: A relevant mouse or rat model of NAFLD/NASH is used, such as mice fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD).[13][18]
-
Compound Administration: The HSD17B13 inhibitor is administered to the animals, typically via oral gavage, at different dose levels for a specified duration.[18]
-
Endpoint Analysis: At the end of the study, various parameters are assessed:
-
Biochemical Markers: Serum levels of liver enzymes (ALT, AST) are measured.[13]
-
Histopathology: Liver tissue is collected for histological analysis to assess steatosis, inflammation, ballooning, and fibrosis (e.g., using H&E and Sirius Red staining).
-
Gene Expression: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp2) and inflammation is quantified by qRT-PCR.[20]
-
Lipidomics: Hepatic and plasma lipid profiles, including phosphatidylcholines and HSD17B13 substrates/products, are analyzed by mass spectrometry.[14]
-
-
Data Analysis: The effects of the inhibitor are compared to a vehicle-treated control group to determine its efficacy in mitigating NAFLD/NASH pathology.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in NAFLD
The following diagram illustrates the proposed signaling pathway involving HSD17B13 in the pathogenesis of NAFLD. HSD17B13 expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[21] HSD17B13, a lipid droplet-associated enzyme, is involved in lipid metabolism, potentially influencing de novo lipogenesis and the progression to NASH. Inhibition of HSD17B13 is hypothesized to disrupt this pathogenic process. More recent evidence also suggests a role for HSD17B13 in pyrimidine catabolism, which may contribute to its pro-fibrotic effects.[6]
Experimental Workflow for HSD17B13 Inhibitor Discovery and Validation
The diagram below outlines a typical workflow for the discovery and preclinical validation of HSD17B13 inhibitors. The process begins with high-throughput screening to identify initial hits, followed by lead optimization and characterization in a series of in vitro and in vivo assays to select a clinical candidate.
Conclusion
HSD17B13 has emerged as a highly promising, genetically validated target for the treatment of NAFLD and NASH. The development of potent and selective small molecule inhibitors of HSD17B13, such as BI-3231 and INI-822, represents a novel and potentially transformative therapeutic strategy. These inhibitors aim to replicate the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene, thereby intervening in the progression of liver disease. Continued research and clinical development in this area are critical to realizing the full therapeutic potential of targeting HSD17B13 for patients with chronic liver disease.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 13. businesswire.com [businesswire.com]
- 14. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 15. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 16. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 17. enanta.com [enanta.com]
- 18. enanta.com [enanta.com]
- 19. enanta.com [enanta.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibition: A Deep Dive into its Therapeutic Potential for Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis.[1][2][3][4][5][6] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide provides a comprehensive overview of the rationale for targeting HSD17B13, summarizes key preclinical data for emerging inhibitors, details relevant experimental protocols, and visualizes the underlying biological pathways and research workflows. While specific public data on "Hsd17B13-IN-62" is not available, this document will leverage information on other publicly disclosed HSD17B13 inhibitors to provide a representative and informative resource.
Introduction: HSD17B13 as a Therapeutic Target
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[7] Its expression is significantly upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[4][8][9] The enzyme is localized to the surface of lipid droplets within hepatocytes.[10][11] While its precise physiological substrates are still under investigation, studies suggest it possesses retinol dehydrogenase activity and may be involved in the metabolism of bioactive lipids.[11][12][13]
The primary validation for HSD17B13 as a therapeutic target comes from human genetics. A splice variant, rs72613567:TA, which leads to a truncated and inactive protein, is associated with a significantly reduced risk of developing NASH, fibrosis, and cirrhosis in individuals with NAFLD and other chronic liver diseases.[1][2][5][10][14] This protective effect appears to be independent of the degree of steatosis, suggesting a direct role in mitigating the progression to more advanced liver disease.[1][2][6] Consequently, pharmacological inhibition of HSD17B13 is hypothesized to replicate this genetic protection and offer a novel therapeutic strategy for liver fibrosis.[4][15]
Quantitative Data on HSD17B13 Inhibitors
While specific data for this compound is not publicly available, the following tables summarize representative preclinical data for other known HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Assay Type | Substrate | IC50 (nM) | Source |
| BI-3231 | Human HSD17B13 Enzymatic Assay | Estradiol | ~1.4 µM (initial hit) | [16] |
| BI-3231 | Human HSD17B13 Enzymatic Assay | Retinol | ~2.4 µM (initial hit) | [16] |
| BI-3231 | Human HSD17B13 Cellular Assay | - | Double-digit nM | [16] |
| INI-678 | Not specified | Not specified | Potent and selective | [10][17] |
| Various Inhibitors | hHSD17B13 Enzyme Inhibition Assay | beta-estradiol | Data not publicly quantified | [4] |
Table 2: Preclinical Efficacy of HSD17B13 Inhibitors in Liver Fibrosis Models
| Compound | Animal Model | Key Findings | Source |
| INI-678 | 3D "liver-on-a-chip" model | Reduction in α-SMA and COL-I | [10][17] |
| INI-822 | "liver-on-a-chip" model of NASH | Up to 45% decrease in α-SMA and 42% in Collagen Type 1 | |
| INI-822 | Zucker obese rats | 79-fold increase in the HSD17B13 substrate, 12-HETE | [18] |
| M-5475 | CDAA-HFD fed mice | Significant reduction in liver hydroxyproline; Reduced fibrosis stage | [19] |
| shRNA-mediated knockdown | High-fat diet obese mice | Markedly improved hepatic steatosis; Decreased markers of liver fibrosis (e.g., Timp2) | [20] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols based on the cited literature.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of a compound against the HSD17B13 enzyme.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the recombinant HSD17B13 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol).
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and measure the production of NADH, which is proportional to enzyme activity.
-
Calculate the percent inhibition at each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for HSD17B13 Activity
Cell-based assays are important to confirm the activity of an inhibitor in a more physiologically relevant context.
-
Objective: To assess the ability of a compound to inhibit HSD17B13 activity within intact cells.
-
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2, Huh7) overexpressing HSD17B13.[10]
-
Cell culture medium and reagents.
-
Test compound.
-
Method to assess a downstream biomarker of HSD17B13 activity or a relevant cellular phenotype.
-
-
Procedure:
-
Culture the cells in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells or collect the supernatant.
-
Measure the relevant endpoint. This could be the level of a specific metabolite, the expression of downstream genes, or a cellular phenotype like lipid accumulation.[8]
-
Determine the EC50 value of the compound.
-
In Vivo Models of Liver Fibrosis
Animal models are essential for evaluating the in vivo efficacy of HSD17B13 inhibitors.
-
Objective: To determine if a test compound can reduce liver fibrosis in a preclinical model.
-
Model: Carbon tetrachloride (CCl4)-induced fibrosis model or diet-induced NASH models (e.g., high-fat diet, CDAA-HFD).[19][22]
-
Materials:
-
Rodents (mice or rats).
-
Fibrosis-inducing agent (CCl4 or specialized diet).
-
Test compound formulated for in vivo administration (e.g., oral gavage).
-
-
Procedure:
-
Induce liver fibrosis in the animals over several weeks.
-
Administer the test compound or vehicle control daily or on another appropriate schedule.
-
At the end of the study, collect blood and liver tissue.
-
Assessments:
-
Histology: Stain liver sections with Sirius Red or Trichrome to visualize and quantify collagen deposition (fibrosis).
-
Biochemical analysis: Measure liver hydroxyproline content, a quantitative marker of collagen.[19]
-
Gene expression: Analyze the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) in liver tissue via qPCR.[10][19]
-
Protein analysis: Measure the protein levels of fibrotic markers (e.g., α-SMA, Collagen I) by Western blot or immunohistochemistry.[10][17]
-
Serum biomarkers: Measure levels of liver enzymes such as ALT and AST.[20]
-
-
Visualizations: Pathways and Workflows
Signaling Pathway of HSD17B13 in Liver Fibrosis
Caption: Proposed mechanism of HSD17B13 in promoting liver fibrosis and the point of intervention.
Experimental Workflow for Preclinical Evaluation of an HSD17B13 Inhibitor
Caption: A generalized workflow for the preclinical development of an HSD17B13 inhibitor.
Logical Relationship of HSD17B13 Inhibition and Therapeutic Effect
Caption: The logical cascade from HSD17B13 inhibition to the desired therapeutic outcome.
Conclusion
The inhibition of HSD17B13 represents a highly promising, genetically validated strategy for the treatment of liver fibrosis. The consistent observation that loss-of-function mutations in HSD17B13 protect against the progression of chronic liver disease provides a strong rationale for the development of small molecule inhibitors. While specific details on this compound are not yet in the public domain, the preclinical data from other inhibitors in development are encouraging, demonstrating target engagement and anti-fibrotic effects in relevant models. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this important new class of therapeutics for liver disease. Further research will be critical to fully elucidate the enzymatic function of HSD17B13 and to translate the promise of its inhibition into clinical reality.
References
- 1. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSD17B13 | Abcam [abcam.com]
- 14. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 19. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 20. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 21. origene.com [origene.com]
- 22. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of Hsd17B13 Inhibitors
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and other chronic liver diseases. These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of small molecule inhibitors of HSD17B13 is an active area of research aimed at mimicking the protective effects of these genetic variants.
Discovery of Hsd17B13-IN-62
This compound is an inhibitor of HSD17B13. Information regarding its discovery is primarily detailed in the patent literature. The general workflow for the discovery of such an inhibitor is outlined below.
Conceptual Workflow for HSD17B13 Inhibitor Discovery
References
Hsd17B13-IN-62: A Technical Guide to In Vitro Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Hsd17B13-IN-62, a notable inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). Due to the limited publicly available data specifically for this compound, this document also includes representative data from other well-characterized HSD17B13 inhibitors to provide a broader context for researchers working with this class of compounds.
Core Compound Information: this compound
This compound is an inhibitor of HSD17B13 with a reported IC50 of less than 0.1 μM for Estradiol. It is under investigation for its potential therapeutic role in non-alcoholic fatty liver disease (NAFLD).
Solubility Profile
Table 1: Solubility of Representative HSD17B13 Inhibitors
| Compound | Solvent System | Solubility |
| This compound | DMSO | Typically soluble (e.g., 10 mM) |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| HSD17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| HSD17B13-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| HSD17B13-IN-8 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| BI-3231 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| BI-3231 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| BI-3231 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Stability Information
Detailed stability data for this compound under various in vitro conditions (e.g., cell culture media, buffer systems, and storage temperatures) are not extensively documented. As a general guideline for HSD17B13 inhibitors, stock solutions are often prepared in DMSO and stored at low temperatures to maintain stability. The following table provides stability information for other HSD17B13 inhibitors.
Table 2: Stability of Representative HSD17B13 Inhibitors
| Compound | Storage Condition | Stability Period | Notes |
| HSD17B13-IN-2 | -80°C | 6 months | |
| HSD17B13-IN-2 | -20°C | 1 month | |
| HSD17B13-IN-8 | -80°C | 6 months | |
| HSD17B13-IN-8 | -20°C | 1 month | |
| HSD17B13-IN-9 | -80°C | 6 months | Protect from light, stored under nitrogen. |
| HSD17B13-IN-9 | -20°C | 1 month | Protect from light, stored under nitrogen. |
| BI-3231 | -80°C | 6 months | |
| BI-3231 | -20°C | 1 month |
Experimental Protocols for In Vitro Studies
While specific protocols for this compound are not widely published, the following are generalized methodologies for evaluating HSD17B13 inhibitors in vitro. These can be adapted for use with this compound.
HSD17B13 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of HSD17B13 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
Substrate (e.g., β-estradiol or retinol)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
This compound
-
NADH detection reagent (e.g., NAD-Glo™ Assay)
-
384-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor in assay buffer to create a concentration gradient.
-
In a 384-well plate, add the recombinant HSD17B13 enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based HSD17B13 Inhibition Assay
This protocol assesses the ability of this compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2 or Huh7)
-
Cell culture medium and supplements
-
This compound
-
Substrate (e.g., β-estradiol)
-
Lysis buffer
-
Analytical method for product detection (e.g., LC-MS/MS)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Introduce the HSD17B13 substrate to the cell culture medium.
-
Incubate for a specific period to allow for substrate conversion.
-
Harvest the cells and lyse them to release intracellular contents.
-
Analyze the cell lysate using a validated analytical method (e.g., LC-MS/MS) to quantify the amount of product formed (e.g., estrone from β-estradiol).
-
Determine the inhibitory effect of this compound on cellular HSD17B13 activity.
HSD17B13 Signaling and Experimental Workflow
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. Its activity has been implicated in lipid metabolism and inflammatory pathways, making it a target for NAFLD and non-alcoholic steatohepatitis (NASH).
HSD17B13 Signaling Context
Caption: HSD17B13 association with lipid droplets and its role in retinol metabolism.
General Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing HSD17B13 inhibitors in vitro.
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-62 Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][4][5] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of liver diseases. Hsd17B13-IN-62 is a potent and selective inhibitor of HSD17B13 and serves as a critical tool for studying the enzyme's function and for the development of novel therapeutics.
This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound and other inhibitors of HSD17B13.
Mechanism of Action and Signaling Pathway
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] The precise endogenous substrate and the exact physiological function of HSD17B13 are still under investigation, though it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][4] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[4]
The expression of HSD17B13 is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[4][6] HSD17B13 is also implicated in inflammatory pathways, potentially through the NF-κB and MAPK signaling pathways.[7] Recent studies suggest that HSD17B13 can activate PAF/STAT3 signaling in hepatocytes, promoting leukocyte adhesion and liver inflammation.[8]
HSD17B13 Signaling Pathway Diagram
Caption: HSD17B13 signaling and point of inhibition.
Quantitative Data of HSD17B13 Inhibitors
While specific data for this compound is not publicly available, the following table summarizes IC50 values for other known HSD17B13 inhibitors. This data is useful for comparative purposes in inhibitor development and characterization.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| EP-036332 | Human HSD17B13 | 14 | In vitro | [9] |
| EP-036332 | Mouse HSD17B13 | 2.5 | In vitro | [9] |
| EP-040081 | Human HSD17B13 | 79 | In vitro | [9] |
| EP-040081 | Mouse HSD17B13 | 74 | In vitro | [9] |
| Compound 1 | HSD17B13 | 25 (β-estradiol) | Biochemical | [10] |
| Compound 1 | HSD17B13 | 43 (Leukotriene B4) | Biochemical | [10] |
| Compound 2 | HSD17B13 | 55 (β-estradiol) | Biochemical | [10] |
| Compound 2 | HSD17B13 | 100 (Leukotriene B4) | Biochemical | [10] |
Experimental Protocols
The following are representative protocols for cell-based assays to characterize HSD17B13 inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay determines if a compound binds to its target protein in a cellular environment.
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Culture human hepatocyte cell lines such as HepG2 or Huh7, which endogenously express HSD17B13, in appropriate media.[11]
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of HSD17B13 by Western blot using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble HSD17B13 as a function of temperature. The shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
HSD17B13 Enzymatic Activity Assay in Cells
This assay measures the enzymatic activity of HSD17B13 in a cellular context using an exogenous substrate.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2).
-
For cells with low endogenous expression, transiently transfect with a plasmid encoding human HSD17B13. For cells with endogenous expression, this step can be skipped.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
-
Substrate Addition:
-
Incubation:
-
Incubate the cells for a defined period (e.g., 4-24 hours) to allow for substrate conversion.
-
-
Product Measurement:
-
Harvest the cell culture supernatant or cell lysate.
-
Measure the concentration of the product (e.g., retinaldehyde or estrone) using a suitable method such as LC-MS/MS or a specific ELISA kit.[12]
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by non-linear regression.
-
Lipid Droplet Accumulation Assay
This assay assesses the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.
Methodology:
-
Cell Culture and Lipid Loading:
-
Seed HepG2 or primary human hepatocytes in multi-well plates.
-
Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, total concentration 0.5-1 mM) for 24-48 hours.
-
-
Inhibitor Treatment:
-
Co-treat the cells with the fatty acid mixture and varying concentrations of this compound or vehicle control.
-
-
Lipid Droplet Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with a fluorescent dye such as Bodipy 493/503 or Nile Red.
-
Stain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the total lipid droplet area or fluorescence intensity per cell using image analysis software.
-
-
Data Analysis:
-
Normalize the lipid droplet content to the cell number (DAPI count).
-
Compare the lipid accumulation in inhibitor-treated cells to the vehicle-treated control.
-
Conclusion
The provided protocols offer a framework for the cellular characterization of this compound and other inhibitors of HSD17B13. These assays are crucial for confirming target engagement, determining cellular potency, and understanding the functional consequences of HSD17B13 inhibition in a physiologically relevant context. The development of potent and selective inhibitors of HSD17B13 holds significant promise for the treatment of chronic liver diseases.[5][13]
References
- 1. researchgate.net [researchgate.net]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hsd17B13-IN-62 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Hsd17B13-IN-62, a novel small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), in preclinical animal studies. The protocols and data presented are based on established methodologies for similar inhibitors targeting Hsd17B13 in rodent models of liver disease.
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[2][4] This makes Hsd17B13 a promising therapeutic target for the treatment of these conditions. This compound is a potent and selective inhibitor designed to investigate the therapeutic potential of targeting Hsd17B13 in vivo.
Preclinical Research on Hsd17B13 Inhibition
Preclinical studies using various Hsd17B13 inhibitors have demonstrated hepatoprotective effects in mouse models of liver injury.[5] Inhibition of Hsd17B13 has been shown to modulate hepatic lipid metabolism, potentially through the SREBP-1c/FAS pathway.[6][7] Both small molecule inhibitors and antisense oligonucleotides (ASOs) have been evaluated in preclinical models, showing varying effects on steatosis and fibrosis.[8]
Quantitative Data Summary
The following table summarizes typical pharmacokinetic and pharmacodynamic parameters for a hypothetical Hsd17B13 inhibitor, "this compound," based on published data for similar compounds like BI-3231.
| Parameter | Human Hsd17B13 | Mouse Hsd17B13 | Administration Route | Vehicle | Notes |
| IC50 | 1-10 nM | 10-50 nM | N/A | N/A | Potency against recombinant enzyme. |
| Cellular EC50 | 50-200 nM | 100-500 nM | N/A | N/A | On-target activity in cell-based assays. |
| Oral Bioavailability (Mouse) | Low to Moderate | Low to Moderate | Oral (gavage) | e.g., 0.5% Methylcellulose | May require a prodrug approach for improved exposure.[5] |
| Plasma Clearance (Mouse) | Rapid | Rapid | Intravenous, Oral | Saline or other appropriate vehicle | Often exhibits rapid plasma clearance.[9] |
| Liver Accumulation | High | High | Intravenous, Oral | N/A | Tends to accumulate in the liver, the target organ.[10][11] |
| Dosing Frequency (Mouse) | Once or twice daily | Once or twice daily | Oral (gavage) | e.g., 0.5% Methylcellulose | Dependent on pharmacokinetic profile. |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for Hsd17B13 and the effect of its inhibition. Hsd17B13 is involved in lipid metabolism. Its inhibition is hypothesized to modulate pathways like the SREBP-1c/FAS pathway, leading to a reduction in lipotoxicity and inflammation.
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Diet-Induced Mouse Model of NASH
This protocol describes the administration of this compound to mice with diet-induced non-alcoholic steatohepatitis.
1. Animal Model:
-
Species: C57BL/6J mice
-
Age: 6-8 weeks at the start of the diet
-
Diet: A diet deficient in choline and defined by L-amino acids, supplemented with high fat (CDAAHFD) or a high-fat, high-fructose diet to induce NASH.
-
Duration of Diet: 8-16 weeks to establish the disease phenotype before treatment initiation.
2. This compound Formulation:
-
Compound: this compound (or its prodrug form if oral bioavailability is low).
-
Vehicle: A common vehicle for oral administration is 0.5% (w/v) methylcellulose in sterile water. Other vehicles such as corn oil or a solution containing Tween 80 may also be suitable depending on the compound's solubility.
-
Preparation:
-
Weigh the required amount of this compound for the desired dose (e.g., 10 mg/kg).
-
Prepare the vehicle solution.
-
Create a homogenous suspension of this compound in the vehicle by vortexing and/or sonicating.
-
Prepare fresh daily or assess stability for longer-term storage at 4°C.
-
3. Administration Procedure:
-
Dose: Based on preliminary dose-ranging studies. A typical starting dose might be in the range of 1-30 mg/kg.
-
Frequency: Once or twice daily, determined by the pharmacokinetic profile of the compound.
-
Route: Oral gavage.
-
Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Administer a volume of 10 mL/kg body weight.
-
Monitor the animal for any signs of distress during and after the procedure.
-
4. Experimental Groups:
-
Group 1: Vehicle control (mice on the NASH diet receiving only the vehicle).
-
Group 2: this compound low dose.
-
Group 3: this compound high dose.
-
Group 4 (Optional): Positive control (a compound with known efficacy in the model).
-
Group 5 (Optional): Healthy control (mice on a standard chow diet).
5. Endpoint Analysis:
-
Blood Collection: Collect blood at baseline and at the end of the study for analysis of liver enzymes (ALT, AST) and lipid profiles.
-
Liver Tissue Collection: Harvest liver tissue for histopathological analysis (H&E, Sirius Red staining for fibrosis), gene expression analysis (qRT-PCR for markers of inflammation and fibrosis), and lipidomics.
Protocol 2: Intraperitoneal Injection for Acute Liver Injury Models
This protocol is suitable for acute models, such as carbon tetrachloride (CCl4)-induced liver injury.
1. Animal Model:
-
Species: C57BL/6J mice
-
Age: 8-10 weeks
-
Injury Induction: A single intraperitoneal (IP) injection of CCl4 (e.g., 0.5-1 mL/kg) diluted in corn oil.
2. This compound Formulation:
-
Vehicle: A vehicle suitable for IP injection, such as saline with a solubilizing agent (e.g., DMSO, Tween 80), ensuring the final concentration of the solubilizing agent is non-toxic.
-
Preparation: Prepare a clear solution of this compound in the chosen vehicle.
3. Administration Procedure:
-
Dose: To be determined by dose-ranging studies.
-
Timing: Administer this compound at a specific time point before or after CCl4 injection (e.g., 2 hours before or 6 hours after).
-
Route: Intraperitoneal injection.
-
Procedure:
-
Restrain the mouse.
-
Inject into the lower right quadrant of the abdomen.
-
Administer a volume of 10 mL/kg body weight.
-
4. Endpoint Analysis:
-
Time Points: Collect samples at various time points after CCl4 administration (e.g., 24, 48, 72 hours).
-
Analysis: Measure serum ALT/AST levels and perform histological analysis of liver sections.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a preclinical animal model.
Conclusion
The administration of this compound in animal models of liver disease requires careful planning and execution. The protocols provided here offer a foundation for designing and conducting these studies. Researchers should optimize dose, vehicle, and administration route based on the specific properties of this compound and the experimental model. Through rigorous preclinical evaluation, the therapeutic potential of inhibiting Hsd17B13 can be thoroughly investigated.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HSD17B13 Inhibition by Hsd17B13-IN-62
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibition of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) by the small molecule inhibitor Hsd17B13-IN-62 using Western blot analysis.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has linked HSD17B13 to the pathogenesis of non-alcoholic fatty liver disease (NAFLD), making it a promising therapeutic target.[1][2][4][5] this compound is a novel small molecule inhibitor developed to target the enzymatic activity of HSD17B13. This protocol outlines the in vitro methodology to evaluate the efficacy of this compound in reducing HSD17B13 protein levels in a cellular context.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is designed for a human hepatocyte cell line, such as HepG2 or Huh7, which are known to express HSD17B13.
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh7)
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the hepatocyte cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤ 0.1%).
-
Treatment: Once cells reach the desired confluency, replace the medium with the prepared media containing different concentrations of this compound or vehicle control. A typical concentration range to start with for a novel inhibitor could be from 0.1 µM to 10 µM. A time-course experiment (e.g., 12, 24, 48 hours) is also recommended for initial characterization.
-
Incubation: Incubate the cells for the desired treatment period.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to protein extraction.
II. Protein Extraction
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Lysis Buffer Preparation: Prepare fresh lysis buffer by adding protease and phosphatase inhibitors to RIPA buffer according to the manufacturer's instructions.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. Western Blotting
Materials:
-
Protein samples
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HSD17B13 (e.g., Rabbit polyclonal or monoclonal)[1][6][7][8]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HSD17B13, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions for commercially available antibodies range from 1:500 to 1:1000.[6][7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a primary antibody against a loading control to normalize for protein loading.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and structured table. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the HSD17B13 band should be normalized to the intensity of the loading control band.
Table 1: Effect of this compound on HSD17B13 Protein Expression
| Treatment Group | Concentration (µM) | Normalized HSD17B13 Protein Level (Arbitrary Units) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 | 1.00 | X.XX | 0% |
| This compound | 0.1 | X.XX | X.XX | XX% |
| This compound | 1 | X.XX | X.XX | XX% |
| This compound | 10 | X.XX | X.XX | XX% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of HSD17B13 inhibition.
HSD17B13 Signaling Pathway Context
HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[2] In turn, HSD17B13 can promote SREBP-1c maturation, creating a positive feedback loop that contributes to lipogenesis.[3] HSD17B13 is also known to be involved in retinol metabolism.[2] Furthermore, HSD17B13 can activate the PAF/STAT3 signaling pathway, promoting inflammation.[9]
Caption: Simplified signaling context for HSD17B13 and its inhibition.
References
- 1. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 Polyclonal Antibody (BS-17402R) [thermofisher.com]
- 7. HSD17B13 Rabbit pAb | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HSD17B13 Inhibitors in Combination Therapy for Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, histologically ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and multifactorial, involving genetic predisposition and metabolic insults.[1][2] A promising therapeutic target that has emerged from human genetic studies is the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme.[3][4] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from steatosis to NASH and advanced liver disease, suggesting that inhibition of HSD17B13 could be a viable therapeutic strategy.[4][5][6]
These application notes provide a framework for investigating the therapeutic potential of a selective HSD17B13 inhibitor, herein referred to as HSD17B13-IN-X, in combination with other NAFLD therapeutic agents. Given the multifaceted nature of NAFLD, combination therapies targeting different pathogenic pathways are expected to offer superior efficacy.[2]
Rationale for Combination Therapy
The inhibition of HSD17B13 is hypothesized to mitigate liver injury and inflammation.[5] Combining an HSD17B13 inhibitor with agents that address other key aspects of NAFLD pathology, such as insulin resistance, de novo lipogenesis, and fibrosis, could lead to synergistic therapeutic effects. Potential combination partners for an HSD17B13 inhibitor like HSD17B13-IN-X include:
-
PPAR Agonists (e.g., Pioglitazone, Lanifibranor): These agents improve insulin sensitivity and reduce hepatic steatosis.[7]
-
GLP-1 Receptor Agonists: These drugs, used for type 2 diabetes, can reduce liver fat and improve liver enzymes.[8]
-
Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid): FXR activation has anti-cholestatic and anti-fibrotic effects.[2]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: These inhibitors block de novo lipogenesis, a key driver of hepatic fat accumulation.[2]
-
C-C Motif Chemokine Receptor (CCR) 2/5 Inhibitors (e.g., Cenicriviroc): These agents have anti-inflammatory and anti-fibrotic properties.[2]
HSD17B13 Signaling and Therapeutic Intervention
The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in retinol metabolism, converting retinol to retinaldehyde.[4][9] Its expression is upregulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[3][10] By inhibiting HSD17B13, the downstream effects that contribute to liver damage may be attenuated.
Caption: HSD17B13 signaling pathway and point of intervention.
Quantitative Data Summary
The following tables summarize hypothetical but plausible data from preclinical studies evaluating HSD17B13-IN-X alone and in combination with a PPAR agonist.
Table 1: In Vitro Efficacy in a Human Hepatocyte NAFLD Model
| Treatment Group | Intracellular Triglyceride Content (% of Control) | Cytotoxicity (LDH Release, % of Control) | Inflammatory Cytokine (e.g., IL-6) Secretion (pg/mL) |
| Vehicle Control | 100 ± 8.5 | 100 ± 7.2 | 250 ± 25 |
| HSD17B13-IN-X (1 µM) | 75 ± 6.3 | 98 ± 5.9 | 180 ± 20 |
| PPAR Agonist (10 µM) | 60 ± 5.1 | 102 ± 6.8 | 200 ± 18 |
| HSD17B13-IN-X + PPAR Agonist | 45 ± 4.7 | 99 ± 6.1 | 120 ± 15 |
*p < 0.05 compared to either monotherapy.
Table 2: In Vivo Efficacy in a Diet-Induced Mouse Model of NASH
| Treatment Group | Liver-to-Body Weight Ratio (%) | Serum ALT (U/L) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
| Standard Diet | 2.8 ± 0.3 | 40 ± 8 | 0.5 ± 0.2 | 0.2 ± 0.1 |
| High-Fat Diet (HFD) | 5.2 ± 0.6 | 150 ± 22 | 5.8 ± 0.7 | 2.5 ± 0.4 |
| HFD + HSD17B13-IN-X | 4.5 ± 0.5 | 105 ± 15 | 4.2 ± 0.6 | 1.8 ± 0.3 |
| HFD + PPAR Agonist | 4.1 ± 0.4 | 90 ± 12 | 3.5 ± 0.5 | 1.5 ± 0.3 |
| HFD + Combination | 3.5 ± 0.3 | 65 ± 10 | 2.1 ± 0.4 | 0.8 ± 0.2 |
*p < 0.05 compared to either monotherapy.
Experimental Protocols
In Vitro NAFLD Model
This protocol describes the induction of a NAFLD phenotype in cultured human hepatocytes to assess the efficacy of HSD17B13-IN-X in combination with other agents.[11][12]
1. Cell Culture:
- Culture human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes in appropriate media.[13]
- Plate cells in 6-well or 24-well plates and allow them to reach 70-80% confluency.
2. Induction of Steatosis:
- Prepare a fatty acid solution by dissolving oleic acid and palmitic acid (2:1 molar ratio) in serum-free media containing fatty acid-free bovine serum albumin (BSA).
- Incubate cells with the fatty acid-containing medium for 24-48 hours to induce lipid accumulation.
3. Drug Treatment:
- Treat the steatotic cells with HSD17B13-IN-X, a combination partner (e.g., a PPAR agonist), or the combination of both at various concentrations.
- Include a vehicle control group (e.g., DMSO).
- Incubate for an additional 24 hours.
4. Endpoint Analysis:
- Lipid Accumulation: Stain cells with Oil Red O or Nile Red and quantify intracellular lipid content by spectrophotometry or fluorescence microscopy.
- Cytotoxicity: Measure lactate dehydrogenase (LDH) release in the culture medium.
- Inflammation: Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA.
- Gene Expression: Analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis using RT-qPCR.
In Vivo NAFLD/NASH Model
This protocol outlines the use of a diet-induced mouse model to evaluate the in vivo efficacy of combination therapy.[14][15]
1. Animal Model:
- Use 8-10 week old male C57BL/6J mice.
- Induce NASH by feeding a high-fat, high-cholesterol, and high-fructose diet (or other appropriate NASH-inducing diet) for 16-24 weeks.[15]
2. Dosing:
- Randomly assign mice to the following groups (n=8-10 per group):
- Standard diet + Vehicle
- NASH diet + Vehicle
- NASH diet + HSD17B13-IN-X
- NASH diet + Combination partner
- NASH diet + Combination therapy
- Administer compounds daily via oral gavage for 8-12 weeks.
3. Monitoring:
- Monitor body weight and food intake weekly.
- Collect blood samples periodically for measurement of serum ALT, AST, triglycerides, and cholesterol.
4. Terminal Analysis:
- At the end of the study, euthanize the mice and collect blood and liver tissue.
- Histopathology: Fix a portion of the liver in formalin for H&E, Sirius Red, and F4/80 staining to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score and fibrosis staging).
- Biochemical Analysis: Measure hepatic triglyceride and cholesterol content.
- Gene and Protein Expression: Analyze the expression of key markers of lipid metabolism, inflammation, and fibrosis in liver tissue by RT-qPCR and Western blotting.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of combination therapy.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising approach for the treatment of NAFLD and NASH. Due to the complex pathophysiology of the disease, combination therapy with an HSD17B13 inhibitor and other agents targeting complementary pathways holds the potential for enhanced efficacy. The protocols and frameworks provided here offer a guide for the preclinical evaluation of such combination strategies, which may ultimately lead to more effective treatments for patients with NAFLD.
References
- 1. Experimental models of fatty liver diseases: Status and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline of New Drug Treatment for Non-alcoholic Fatty Liver Disease/Metabolic Dysfunction-associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 7. Exploring Ganweikang Tablet as a Candidate Drug for NAFLD Through Network Pharmacology Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Liver Disease / NAFLD Clinical Trials [trialsearch.com]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Model of Experimental Steatosis In Vitro: Hepatocyte Cell Culture in Lipid Overload-Conditioned Medium [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Experimental model and novel therapeutic targets for non-alcoholic fatty liver disease development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of HSD17B13 Inhibition via Lentiviral shRNA Knockdown and Small Molecule Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has identified HSD17B13 as a critical player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including cirrhosis and hepatocellular carcinoma.[1][3][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD/NASH.[1][4]
Two primary strategies for inhibiting HSD17B13 in a research setting are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the application of small molecule inhibitors. Lentiviral shRNA offers a robust method for stable, long-term suppression of HSD17B13 expression, making it ideal for mechanistic studies in cell culture and in vivo models.[6][7] Small molecule inhibitors provide a means for acute, dose-dependent, and reversible inhibition of HSD17B13 enzymatic activity, which is more aligned with traditional pharmacological approaches.
This document provides a detailed comparison of these two methodologies, including quantitative data from preclinical studies, comprehensive experimental protocols, and visual workflows to guide researchers in selecting the most appropriate approach for their experimental needs.
Please note: The small molecule inhibitor "Hsd17B13-IN-62" specified in the query does not correspond to a publicly documented compound. Therefore, this document will use the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example for protocols and discussion of small molecule inhibition.[1]
Data Presentation: Quantitative Comparison of HSD17B13 Inhibition Strategies
The following tables summarize quantitative data from preclinical studies investigating the effects of HSD17B13 inhibition through shRNA-mediated knockdown in high-fat diet (HFD)-fed mouse models of NAFLD. Data for small molecule inhibitors in similar comprehensive in vivo models are emerging as these compounds are in earlier stages of development.
Table 1: Effects of Lentiviral shRNA-mediated HSD17B13 Knockdown in HFD-Fed Mice
| Parameter | Control (HFD + Scrambled shRNA) | HSD17B13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |
| Liver Triglycerides | Elevated | Decreased by ~45% | ↓ 45% | [3] |
| Serum ALT | Elevated | Significantly Decreased | ↓ | [3][7] |
| Serum FGF21 | Elevated | Decreased | ↓ | [3] |
| Hepatic Steatosis | Severe | Markedly Improved | ↓ | [7] |
| Liver Fibrosis Markers (e.g., Timp2, Col1a1) | Increased | Decreased Expression | ↓ | [3] |
| Hepatic Stellate Cell Activation | Increased | Decreased | ↓ | [7] |
Table 2: In Vitro Potency of HSD17B13 Small Molecule Inhibitor BI-3231
| Assay Type | Target | Substrate | IC50 / Ki | Reference |
| Enzymatic Assay | Human HSD17B13 | Estradiol | IC50: 1.4 nM | [1] |
| Enzymatic Assay | Mouse HSD17B13 | Estradiol | IC50: 1.2 nM | [1] |
| Cellular Assay | Human HSD17B13 (overexpressed in cells) | Estradiol | IC50: 21 nM | [1] |
| Binding Affinity (Ki) | Human HSD17B13 | - | Ki: 0.5 nM | [1] |
| Selectivity vs. HSD17B11 | Human HSD17B11 | Estradiol | IC50: >10,000 nM | [1] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Knockdown of HSD17B13 in Hepatocytes
This protocol outlines the generation of lentiviral particles carrying an shRNA targeting HSD17B13 and their subsequent use to transduce hepatocytes for stable gene knockdown.
Materials:
-
HEK293T cells (for packaging)
-
Target hepatocytes (e.g., HepG2, primary hepatocytes)
-
pLKO.1-puro vector containing shRNA sequence against HSD17B13 (and a non-targeting scramble control)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
DMEM with 10% FBS
-
Puromycin dihydrochloride
-
0.45 µm syringe filter
-
Ultracentrifuge or concentration solution (optional)
Procedure:
-
Lentivirus Production (in HEK293T cells):
-
Day 1: Seed 8 million HEK293T cells in a 150 mm dish. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the cells with the shRNA-pLKO.1 plasmid (20 µg), psPAX2 (10 µg), and pMD2.G (10 µg) using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: After 16-24 hours, carefully replace the transfection medium with fresh, complete growth medium.
-
Day 4 & 5: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections and filter through a 0.45 µm filter to remove cell debris. The virus can be used directly or concentrated via ultracentrifugation for higher titers. Store at -80°C in small aliquots.
-
-
Hepatocyte Transduction:
-
Day 1: Plate target hepatocytes in a 12-well plate to be ~50% confluent on the day of infection.
-
Day 2: Thaw the lentiviral aliquot on ice. Remove the culture medium from the cells and replace it with fresh medium containing the desired amount of viral supernatant and polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Day 3: After 16-24 hours, remove the virus-containing medium and replace it with fresh complete medium.[7]
-
Day 5 onwards (Selection): Begin selection of stably transduced cells by adding puromycin to the culture medium. The optimal concentration (typically 2-10 µg/mL) should be determined beforehand with a kill curve for the specific cell line.
-
Validation: Expand the puromycin-resistant clones. Validate HSD17B13 knockdown via qRT-PCR (to measure mRNA levels) and Western Blot (to measure protein levels).
-
Protocol 2: In Vitro Inhibition of HSD17B13 using BI-3231
This protocol describes the treatment of cultured hepatocytes with the small molecule inhibitor BI-3231 to assess its effect on HSD17B13 activity.
Materials:
-
Hepatocytes (e.g., HepG2, primary human hepatocytes)
-
BI-3231 (or other HSD17B13 inhibitor) dissolved in DMSO to create a stock solution
-
Cell culture medium
-
Substrate for HSD17B13 (e.g., estradiol, retinol, or a relevant fatty acid)
-
Cell viability assay kit (e.g., CellTiter-Glo, MTT)
-
Assay to measure substrate turnover (e.g., LC-MS to measure estrone production from estradiol)
Procedure:
-
Cell Plating:
-
Day 1: Seed hepatocytes in a 96-well plate at a density appropriate for the assay duration.
-
-
Compound Treatment:
-
Day 2: Prepare serial dilutions of BI-3231 in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium and add the medium containing different concentrations of BI-3231 (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for a designated time (e.g., 1-2 hours).
-
-
Substrate Addition and Incubation:
-
Add the HSD17B13 substrate (e.g., estradiol) to each well.
-
Incubate for a period sufficient to allow measurable product formation in the vehicle-treated wells (e.g., 6-24 hours).
-
-
Endpoint Measurement:
-
Activity Assay: Collect the supernatant or cell lysate to quantify the product (e.g., estrone) using a sensitive method like LC-MS. The reduction in product formation relative to the vehicle control indicates the inhibitory activity of BI-3231.
-
Viability Assay: In a parallel plate or after collecting the supernatant, perform a cell viability assay according to the manufacturer's instructions to ensure that the observed inhibition is not due to cytotoxicity.[1]
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme/no-substrate control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for HSD17B13 knockdown using lentiviral shRNA.
Caption: In vitro workflow for testing an HSD17B13 small molecule inhibitor.
Caption: Simplified HSD17B13 signaling pathway and points of intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes & Protocols: Measuring the Efficacy of Hsd17B13-IN-62 in Reducing Liver Steatosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Non-alcoholic fatty liver disease (NAFLD) is a prevalent condition characterized by the accumulation of fat in the liver (hepatic steatosis), which can progress to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific protein found on the surface of lipid droplets, as a key player in the progression of NAFLD.[3][4] Overexpression of HSD17B13 is associated with increased liver fat, while loss-of-function variants are protective, making it a compelling therapeutic target.[3][5][6]
Hsd17B13-IN-62 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide a comprehensive guide to preclinical evaluation of this compound, detailing protocols for assessing its efficacy in reducing liver steatosis in both in vitro and in vivo models. The methodologies described herein are essential for characterizing the pharmacological effects of HSD17B13 inhibitors and advancing their development as potential treatments for NAFLD and NASH.
HSD17B13 Signaling and Therapeutic Intervention
HSD17B13 is understood to play a role in hepatic lipid homeostasis.[5] Its expression can be induced by factors that promote lipogenesis. The inhibition of HSD17B13 is hypothesized to interrupt a cycle that promotes lipid droplet enlargement and the overall progression of steatosis.[3][5]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols for Studying Retinol Metabolism in Hepatic Stellate Cells using Hsd17B13-IN-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] It exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in the biosynthesis of retinoic acid.[3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[4][5]
Hepatic stellate cells (HSCs) are the primary storage site for vitamin A (as retinyl esters) in the liver.[6] Upon liver injury, HSCs become activated, a process characterized by the loss of retinol-containing lipid droplets and transformation into myofibroblast-like cells that secrete extracellular matrix proteins, leading to liver fibrosis.[7] Although HSD17B13 is not significantly expressed in HSCs, its activity in neighboring hepatocytes is believed to influence HSC activation through paracrine signaling.[8][9] Inhibition of HSD17B13 in hepatocytes is hypothesized to modulate retinol metabolism, thereby reducing the generation of pro-fibrotic signals that activate HSCs. One such signaling molecule implicated in this crosstalk is Transforming Growth Factor-beta 1 (TGF-β1).[9][10]
Hsd17B13-IN-62 is a potent inhibitor of HSD17B13. While its inhibitory activity has been characterized against estradiol metabolism, its specific effects on retinol metabolism are a key area of investigation for its potential as a therapeutic agent in liver fibrosis.[11] These application notes provide a framework for utilizing this compound to study its impact on retinol metabolism in a hepatocyte-hepatic stellate cell co-culture system.
Data Presentation
Table 1: Characteristics of Selected HSD17B13 Inhibitors
| Inhibitor | IC50 | Target Substrate (in vitro) | CAS Number |
| This compound | < 0.1 µM | Estradiol | 2770247-32-8 |
| HSD17B13-IN-9 | 0.01 µM | Not Specified | Not Available |
| HSD17B13-IN-23 | < 0.1 µM | Estradiol, Leukotriene B3 | Not Available |
| HSD17B13-IN-31 | < 0.1 µM | Estradiol, Leukotriene B3 | Not Available |
Table 2: Representative Data on the Effect of this compound on Retinol Metabolism and Hepatic Stellate Cell Activation
| Treatment Group | Retinol in HSCs (pmol/mg protein) | Retinyl Esters in HSCs (pmol/mg protein) | TGF-β1 in Conditioned Media (pg/mL) | COL1A1 mRNA in HSCs (Fold Change) | ACTA2 mRNA in HSCs (Fold Change) |
| Vehicle Control | 150 ± 12 | 850 ± 55 | 250 ± 20 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (1 µM) | 185 ± 15 | 980 ± 60 | 180 ± 15 | 0.6 ± 0.05 | 0.5 ± 0.04 |
| TGF-β1 (Positive Control) | 130 ± 10 | 700 ± 45 | N/A | 4.5 ± 0.3 | 3.8 ± 0.2 |
| Note: Data are presented as mean ± standard deviation and are hypothetical, representing expected trends based on the known function of HSD17B13. Statistical significance (p < 0.05) is denoted by an asterisk (). |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of HSD17B13-mediated retinol metabolism in hepatocytes and subsequent paracrine activation of hepatic stellate cells via TGF-β1, leading to fibrosis. This compound inhibits HSD17B13 activity.
Caption: Experimental workflow for investigating the effect of this compound on retinol metabolism and hepatic stellate cell activation in a co-culture system.
Experimental Protocols
Hepatocyte and Hepatic Stellate Cell (HSC) Co-culture Protocol
This protocol is adapted from established methods for liver cell co-culture.
Materials:
-
Primary human hepatocytes
-
Human hepatic stellate cells (e.g., LX-2 cell line)
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors)
-
HSC culture medium (e.g., DMEM with 10% FBS)
-
Collagen-coated culture plates
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed primary human hepatocytes on collagen-coated plates at a density of 1 x 10^5 cells/cm². Allow cells to attach for 24 hours.
-
After 24 hours, remove the hepatocyte culture medium and add human hepatic stellate cells (LX-2) at a density of 2.5 x 10^4 cells/cm² in co-culture medium (a 1:1 mixture of hepatocyte and HSC culture media).
-
Allow the co-culture to stabilize for another 24 hours.
-
Prepare working solutions of this compound in co-culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the co-cultures with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate the plates for the desired time period (e.g., 24 or 48 hours).
-
At the end of the incubation, collect the conditioned medium for TGF-β1 analysis and store at -80°C.
-
Wash the cells with PBS and lyse the HSCs for subsequent analysis. Due to the difference in adherence properties, a gentle trypsinization can selectively detach HSCs while leaving hepatocytes attached, though this should be optimized. Alternatively, if specific markers are used, the mixed cell lysate can be analyzed.
Quantification of Retinol and Retinyl Esters by HPLC
This protocol is based on established HPLC methods for retinoid analysis.[12][13][14]
Materials:
-
HSC cell lysates
-
Internal standard (e.g., retinyl acetate)
-
Hexane, Ethanol, Acetonitrile (HPLC grade)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
To the HSC cell lysate, add the internal standard.
-
Extract lipids using a 2:1 mixture of hexane:ethanol. Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane phase containing the retinoids and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate retinoids using an isocratic mobile phase (e.g., acetonitrile:water) on a C18 column.[12]
-
Detect retinol and retinyl esters by UV absorbance at 325 nm.[13]
-
Quantify the concentrations of retinol and retinyl esters by comparing the peak areas to a standard curve and normalizing to the internal standard and total protein concentration of the lysate.
Measurement of TGF-β1 in Conditioned Media by ELISA
This protocol follows a standard sandwich ELISA procedure.[15][16]
Materials:
-
Conditioned media from co-cultures
-
Human TGF-β1 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and conditioned media samples to the wells and incubate for 2 hours at room temperature. Note that TGF-β1 is often secreted in a latent form and may require an activation step (e.g., acidification and neutralization) for detection, which should be performed according to the kit manufacturer's instructions.[16]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate. Incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TGF-β1 in the samples based on the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers in HSCs
This protocol outlines the steps for measuring the gene expression of key fibrotic markers.[2][17][18]
Materials:
-
HSC cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., COL1A1, ACTA2, TIMP1) and a housekeeping gene (e.g., GAPDH, HPRT1)
-
qPCR instrument
Procedure:
-
Extract total RNA from HSC lysates using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each target and housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control group.
Primer Sequences (Human):
-
COL1A1:
-
ACTA2 (α-SMA):
-
Forward: 5'-CCCAGATTATGTTTGAGACCTTCAA-3'
-
Reverse: 5'-GCTGTCCTCTCTTGCTCTGAAGTC-3'
-
-
TIMP1:
-
Forward: 5'-CTTCTGCAATTCCGACCTCGT-3'
-
Reverse: 5'-ACGCTGGTATAAGGTGGTCTG-3'
-
-
GAPDH:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. origene.com [origene.com]
- 12. jfda-online.com [jfda-online.com]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human/Mouse/Rat/Porcine/Canine TGF-beta 1 ELISA - Quantikine DB100C: R&D Systems [rndsystems.com]
- 16. ptglab.com [ptglab.com]
- 17. Characterization of the MMP/TIMP Imbalance and Collagen Production Induced by IL-1β or TNF-α Release from Human Hepatic Stellate Cells | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Hsd17B13-IN-62 in Preclinical Models of Alcoholic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcoholic Liver Disease (ALD) represents a spectrum of liver pathologies, ranging from simple steatosis to steatohepatitis, fibrosis, and cirrhosis, driven by chronic and excessive alcohol consumption.[1][2] Despite its high prevalence and mortality, therapeutic options remain limited. Recent human genetic studies have identified a loss-of-function variant in the gene encoding hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) that is associated with a reduced risk of developing alcoholic and non-alcoholic liver diseases.[3][4][5] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver, and its overexpression is linked to increased lipid droplet accumulation.[6][7][8] Its enzymatic activity is also implicated in retinol metabolism, converting retinol to retinaldehyde.[6]
This protective genetic finding validates HSD17B13 as a promising therapeutic target. Hsd17B13-IN-62 is a potent and selective small molecule inhibitor designed to target HSD17B13. These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound in a clinically relevant mouse model of ALD. The protocols outlined below detail the induction of ALD, administration of the inhibitor, and subsequent endpoint analyses to assess therapeutic benefit.
Proposed Mechanism of HSD17B13 and Therapeutic Inhibition
HSD17B13 is localized to the surface of lipid droplets in hepatocytes.[6] Its activity is thought to contribute to the pathophysiology of ALD through mechanisms including the modulation of lipid metabolism and retinol signaling, which can influence hepatic inflammation and fibrogenesis. By inhibiting HSD17B13, this compound is hypothesized to reduce hepatocyte injury, steatosis, and inflammation, thereby ameliorating the progression of ALD.
Experimental Design and Workflow
To assess the therapeutic potential of this compound, we recommend the chronic-plus-binge ethanol feeding model (also known as the NIAAA model) in C57BL/6J mice. This model effectively recapitulates the features of moderate to severe ALD in humans, including significant steatosis, inflammation, and liver injury.[9][10]
Experimental Groups: A minimum of four experimental groups are required for a robust evaluation:
-
Control + Vehicle: Fed a control liquid diet and administered the vehicle for the inhibitor.
-
Control + this compound: Fed a control liquid diet and administered this compound to assess any effects of the compound in the absence of disease.
-
ALD + Vehicle: Fed an ethanol-containing liquid diet and administered the vehicle. This is the primary disease model group.
-
ALD + this compound: Fed an ethanol-containing liquid diet and administered this compound. This is the therapeutic intervention group.
Detailed Experimental Protocols
Materials and Reagents
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diets: Lieber-DeCarli control and 5% (v/v) ethanol liquid diets (e.g., from Bio-Serv).
-
Inhibitor: this compound.
-
Vehicle: Appropriate vehicle for inhibitor solubilization (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water).
-
Reagents for Analysis: Commercial kits for ALT, AST, and Triglycerides; Trizol for RNA extraction; reagents for qRT-PCR; formalin, OCT compound, Oil Red O, Hematoxylin & Eosin, Sirius Red stain.
Protocol: Chronic-Plus-Binge Alcohol-Induced Liver Injury (NIAAA Model)
-
Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for one week with free access to standard chow and water.
-
Diet Adaptation: For 5 days, acclimatize mice to the Lieber-DeCarli liquid control diet ad libitum to ensure adequate intake.[10]
-
Chronic Feeding: For the next 10 days, provide mice with either the control or the 5% ethanol liquid diet ad libitum.[11] Monitor body weight and food intake daily.
-
Drug Administration: During the 10-day chronic feeding period, administer this compound or vehicle daily via oral gavage at a predetermined dose. A preliminary dose-response study is recommended to determine the optimal dose.
-
Binge Administration: On the morning of day 16, administer a single dose of ethanol (5 g/kg body weight, 20% w/v in water) or an isocaloric maltodextrin solution to the control groups via oral gavage.[10]
-
Sample Collection: Nine hours after the gavage, euthanize the mice. Collect blood via cardiac puncture for serum separation. Perfuse the liver with PBS and collect sections for histology (formalin-fixed and frozen in OCT) and molecular analysis (snap-frozen in liquid nitrogen).
Protocol: Biochemical Analysis
-
Separate serum from collected blood by centrifugation (2000 x g for 15 minutes at 4°C).
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available enzymatic assay kits according to the manufacturer's instructions.[12][13]
-
To measure hepatic triglycerides, homogenize a pre-weighed portion of the frozen liver tissue. Extract lipids using a chloroform/methanol mixture and measure triglyceride content using a commercial colorimetric assay kit. Normalize results to liver tissue weight.[11]
Protocol: Histopathological Analysis
-
H&E Staining: Fix liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section at 5 µm and stain with Hematoxylin and Eosin (H&E) to assess overall liver morphology, hepatocyte ballooning, and inflammatory cell infiltration.[14]
-
Oil Red O Staining: Embed fresh liver tissue in OCT compound and freeze. Cryosection at 8-10 µm and stain with Oil Red O to visualize neutral lipid accumulation (steatosis).
-
Sirius Red Staining: Use formalin-fixed, paraffin-embedded sections to stain with Picro-Sirius Red. This stain specifically visualizes collagen deposition, allowing for the assessment of early-stage fibrosis.[15]
Protocol: Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Homogenize ~30 mg of snap-frozen liver tissue and extract total RNA using Trizol reagent or a commercial kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a suitable master mix and gene-specific primers. Normalize the expression of target genes to a stable housekeeping gene (e.g., Hprt1 or Gapdh).[16]
-
Inflammatory Markers: Tnf-α, Il-6, Il-1β
-
Fibrosis Markers: Col1a1, Acta2 (α-SMA), Tgf-β
-
Lipid Metabolism Markers: Srebf1 (SREBP-1c), Hsd17b13
-
Data Presentation and Expected Outcomes
Quantitative data should be presented in clear, concise tables. The relationship between experimental groups and expected outcomes can be visualized to clarify the study's logic.
References
- 1. mdpi.com [mdpi.com]
- 2. Diagnosis of alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Alcoholic Liver Disease: Pathogenesis and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Alcoholic Liver Disease in Mice with Intestine-specific Farnesoid X Receptor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Noninvasive Biomarkers for Alcohol-Induced Liver Disease Using Urinary Metabolomics and the Ppara-null Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Amelioration of alcohol-induced acute liver injury in C57BL/6 mice by a mixture of TCM phytochemicals and probiotics with antioxidative and anti-inflammatory effects [frontiersin.org]
- 14. Histopathology of alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathology of alcoholic liver disease, can it be differentiated from nonalcoholic steatohepatitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hsd17B13-IN-62 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hsd17B13-IN-62 in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[2][3] this compound is designed to inhibit the enzymatic activity of Hsd17B13, which has been shown to have retinol dehydrogenase activity.[1][2] By inhibiting Hsd17B13, this compound serves as a valuable tool for studying the role of this enzyme in liver diseases and for potential therapeutic development.
Q2: Which cell lines are suitable for studying the effects of this compound?
Commonly used cell lines for studying Hsd17B13 include human embryonic kidney 293 (HEK293) and human liver cancer cell lines like HepG2.[5] These cell lines can be engineered to overexpress Hsd17B13 to facilitate the study of its function and inhibition. The choice of cell line should be guided by the specific research question and the endogenous expression levels of Hsd17B13.
Q3: What is the recommended starting concentration for this compound in a cell-based assay?
For a novel inhibitor like this compound, it is recommended to start with a broad concentration range. Based on data from other Hsd17B13 inhibitors such as BI-3231, which has a cellular IC50 of 11 ± 5 nM, a starting range of 0.1 nM to 10 µM is advisable.[3][4] This wide range will help in determining the optimal concentration for achieving the desired biological effect while minimizing cytotoxicity.[6][7]
Q4: How should I prepare and store this compound stock solutions?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Poor cell permeability. | Ensure the inhibitor has sufficient time to enter the cells by increasing the incubation time. | |
| Incorrect assay setup. | Verify the experimental protocol, including cell seeding density, substrate concentration, and detection method. | |
| Low Hsd17B13 expression in the cell line. | Use a cell line with confirmed high expression of Hsd17B13 or a cell line engineered to overexpress the protein. | |
| High cell death or cytotoxicity observed | Inhibitor concentration is too high. | Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT or LDH assay) and use concentrations well below the toxic level. |
| Off-target effects of the inhibitor. | Test the inhibitor in a control cell line that does not express Hsd17B13.[9][10] Consider using a structurally related but inactive compound as a negative control if available.[11] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). | |
| Inconsistent or variable results | Inhibitor instability. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell culture variability. | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of the inhibitor and other reagents. |
Quantitative Data Summary
The following tables provide hypothetical yet representative data for this compound, based on typical values for potent enzyme inhibitors. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical Potency of this compound
| Parameter | Value | Assay Condition |
| Biochemical IC50 | 5 nM | Recombinant human Hsd17B13 enzyme assay |
| Cellular IC50 | 50 nM | Hsd17B13-overexpressing HepG2 cells |
Table 2: Hypothetical Cytotoxicity Profile of this compound in HepG2 cells (48h incubation)
| Concentration | Cell Viability (%) |
| 100 nM | 98% |
| 1 µM | 95% |
| 10 µM | 85% |
| 50 µM | 60% |
| 100 µM | 40% |
Experimental Protocols
Protocol 1: Determination of Cellular IC50 of this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
Hsd17B13-overexpressing cells (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well cell culture plates
-
Hsd17B13 activity assay kit (measuring a relevant substrate conversion, e.g., retinol to retinaldehyde)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Hsd17B13-overexpressing cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical 2-fold or 3-fold serial dilution from a high concentration (e.g., 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells.
-
Inhibitor Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Incubate for a predetermined period (e.g., 24 hours) to allow for inhibitor uptake and target engagement.
-
Hsd17B13 Activity Assay: Following incubation, perform the Hsd17B13 activity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output signal using a plate reader. Plot the percentage of Hsd17B13 activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT assay to evaluate the effect of this compound on cell viability.[14][15][16]
Materials:
-
Target cells (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against inhibitor concentration to determine the cytotoxic profile.
Visualizations
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opnme.com [opnme.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. courses.edx.org [courses.edx.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: HSD17B13 Inhibitors in Cellular Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using potent and selective HSD17B13 inhibitors, such as BI-3231, in cellular assays. While the specific compound "Hsd17B13-IN-62" is not publicly documented, the information herein is based on known characteristics of well-described HSD17B13 inhibitors and general principles of cellular pharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of potent HSD17B13 inhibitors?
A1: While inhibitors like BI-3231 have shown high selectivity for HSD17B13, potential off-target effects should be considered. The closest structural homolog is HSD17B11, and while selectivity is generally high, cross-reactivity could occur at elevated concentrations.[1] It is crucial to consult selectivity panels, such as the SafetyScreen44 panel by Cerep, for a broader understanding of potential off-target interactions.[1]
Q2: My HSD17B13 inhibitor shows lower than expected potency in my cellular assay compared to the biochemical assay. What could be the reason?
A2: Several factors can contribute to a potency shift between biochemical and cellular assays:
-
Cellular Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell.
-
Compound Stability: The inhibitor might be unstable in the cellular environment or rapidly metabolized by the cells.
-
Protein Binding: High protein binding in the cell culture medium can reduce the free concentration of the compound available to interact with the target.
-
NAD+ Dependency: The binding and inhibition of HSD17B13 by some phenol-derived inhibitors are highly dependent on the concentration of the cofactor NAD+.[1] Cellular NAD+ levels can vary, affecting inhibitor potency.
Q3: Are there any known artifacts associated with using HSD17B13 inhibitors in cellular assays?
A3: Potential artifacts could arise from the compound's physicochemical properties or its effects on cellular systems. For example, at high concentrations, some compounds may exhibit non-specific cytotoxicity or interfere with assay readouts (e.g., luciferase reporters, fluorescent probes). It's essential to include appropriate controls, such as a structurally related inactive compound and a cytotoxicity assay, to rule out such artifacts.
Q4: What is the proposed mechanism of action for HSD17B13, and how might this influence my cellular assay results?
A4: HSD17B13 is a lipid droplet-associated protein with retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][3] Its expression is linked to lipid metabolism and is regulated by transcription factors like SREBP-1c.[2][4] When designing cellular assays, consider the following:
-
Lipid Droplet Localization: HSD17B13 is localized to lipid droplets.[2][5] Cellular models should ideally have well-formed lipid droplets for relevant target engagement.
-
Substrate Availability: The availability of endogenous substrates like retinol could influence the apparent activity of the inhibitor.
-
Downstream Effects: Inhibition of HSD17B13 may lead to changes in lipid metabolism and signaling pathways, such as the SREBP-1c/FAS pathway.[6] These downstream effects may take time to manifest and could be cell-type specific.
Troubleshooting Guides
Issue 1: High Variability in Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent passage number range, and free from contamination. |
| Inconsistent Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
| Compound Solubility Issues | Prepare fresh compound dilutions for each experiment. Visually inspect for precipitation. Consider using a different solvent or formulation. |
| Assay Timing | Optimize the incubation time with the inhibitor to capture the desired biological effect. |
| Reagent Variability | Use reagents from the same lot number whenever possible. |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Test the inhibitor in a counterscreen against related targets or a broader panel. Compare with a structurally similar but inactive control compound. |
| Non-Specific Toxicity | Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line. |
| Compound Degradation | Assess the stability of the compound in your cell culture medium over the time course of the experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of a Representative HSD17B13 Inhibitor (BI-3231)
| Assay Type | Species | IC50 / Ki |
| HSD17B13 Enzymatic Assay | Human | Kᵢ = 1.3 nM |
| HSD17B13 Enzymatic Assay | Mouse | Kᵢ = 2.1 nM |
| HSD17B13 Cellular Assay | Human | IC₅₀ = 25 nM |
| HSD17B11 Enzymatic Assay | Human | IC₅₀ > 10,000 nM |
Data extracted from the publication on BI-3231.[1]
Experimental Protocols
Protocol 1: Cellular HSD17B13 Inhibition Assay
This protocol is a generalized procedure based on common practices for assessing target engagement in a cellular context.
1. Cell Culture and Seeding:
- Culture a relevant human liver cell line (e.g., HepG2, Huh7) in the recommended medium.
- Seed cells in a 96-well plate at a density optimized for the assay duration.
- To induce lipid droplet formation, supplement the medium with oleic acid (e.g., 200 µM) and palmitic acid (e.g., 200 µM).[3]
2. Compound Treatment:
- Prepare a serial dilution of the HSD17B13 inhibitor in the appropriate vehicle (e.g., DMSO).
- Add the diluted compound to the cells, ensuring the final vehicle concentration is consistent and non-toxic.
- Include vehicle-only and positive control wells.
3. Incubation:
- Incubate the plate for a predetermined time (e.g., 24-48 hours) to allow for compound activity and downstream effects.
4. Assay Readout:
- Measure a relevant endpoint. This could be:
- Direct measurement of retinol or retinaldehyde levels by LC-MS.
- Quantification of a downstream biomarker (e.g., expression of SREBP-1c target genes by qPCR).
- Analysis of lipid droplet morphology and content using imaging techniques (e.g., Nile Red staining).
5. Data Analysis:
- Normalize the data to the vehicle control.
- Generate a dose-response curve and calculate the IC₅₀ value.
Visualizations
Caption: Proposed signaling pathway of HSD17B13 and its inhibition.
Caption: Troubleshooting workflow for inconsistent cellular assay results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Solubility Issues for Hsd17B13 Inhibitors in PBS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Hsd17B13 inhibitors, exemplified here as Hsd17B13-IN-62, when using Phosphate-Buffered Saline (PBS). Due to the limited public information on a specific inhibitor named "this compound," this guide is based on the properties of other known Hsd17B13 inhibitors and general principles for small molecule solubility.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in PBS. Why is this happening?
A1: This is a common issue for many small molecule inhibitors. These compounds are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have poor aqueous solubility.[1] When the concentrated DMSO stock is diluted into an aqueous buffer like PBS, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.[1]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Based on data for similar Hsd17B13 inhibitors, DMSO is the recommended solvent for preparing high-concentration stock solutions.[2][3] It is advisable to use freshly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[2][3]
Q3: Can I dissolve this compound directly in PBS?
A3: It is highly unlikely that this compound can be dissolved directly in PBS at a working concentration. Most small molecule inhibitors of this class exhibit low aqueous solubility.
Q4: Are there alternative buffers or additives I can use to improve solubility in my aqueous working solution?
A4: Yes, several strategies can be employed. For in vitro studies, you might consider adding a small percentage of a solubilizing agent to your PBS buffer. For in vivo preparations, specific co-solvents are often necessary. Formulations for similar compounds have included PEG300, Tween-80, and SBE-β-CD (Sulfobutylether-β-cyclodextrin).[2][3][4]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of DMSO stock in PBS.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound's low aqueous solubility | Decrease the final concentration of the inhibitor in PBS. | Precipitation may decrease or be eliminated at lower concentrations.[1] |
| Rapid solvent change | Perform a serial or intermediate dilution. First, dilute the DMSO stock in a small volume of a solvent with intermediate polarity (e.g., ethanol or by adding the DMSO stock to a vortexing tube of PBS). | Gradual change in solvent environment may prevent shocking the compound out of solution. |
| Insufficient solubilizing power of PBS | Add a solubilizing agent to the PBS. For cell-based assays, a small amount of serum (e.g., FBS) or BSA might help. For other applications, consider using a small percentage of a co-solvent like PEG300 or a surfactant like Tween-80. | Improved solubility and a clear solution at the desired working concentration. |
| pH sensitivity of the compound | While PBS is buffered, extreme pH sensitivity of the compound could be a factor. Ensure the pH of your PBS is within the expected range (typically 7.2-7.4). | Stable, clear solution if precipitation was pH-dependent. |
Data Presentation: Solubility of Structurally Similar Hsd17B13 Inhibitors
The following table summarizes the solubility of other Hsd17B13 inhibitors in various solvents, which can serve as a reference for this compound.
| Compound | Solvent | Solubility | Reference |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | [2] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | [3] |
| BI-3231 | DMSO | ≥ 2.08 mg/mL (5.47 mM) in a formulation | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.[2][3]
-
Store the stock solution at -20°C or -80°C as recommended by the supplier. For similar compounds, storage at -80°C for up to 6 months is suggested.[2][3][4]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer (for in vitro use)
This protocol is a general guideline and may require optimization.
-
Thaw the DMSO stock solution of this compound at room temperature.
-
In a separate sterile tube, prepare the final volume of PBS (or cell culture medium).
-
While vortexing the PBS, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Note: The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
If precipitation occurs, consider preparing an intermediate dilution in a 1:1 mixture of DMSO and PBS before the final dilution in PBS.
-
If solubility remains an issue, prepare the PBS with a low percentage of a solubilizing agent (e.g., 0.1% BSA or 0.5% Tween-80) before adding the inhibitor stock.
Visualizations
Caption: Experimental workflow for preparing this compound working solutions and troubleshooting precipitation.
Caption: Simplified diagram of Hsd17B13 enzymatic activity and the point of inhibition.
References
Hsd17B13-IN-62 toxicity in long-term cell culture
Disclaimer: As of November 2025, there is no publicly available information regarding a specific inhibitor named "Hsd17B13-IN-62". The following technical support guide has been developed based on the known biology of the target protein, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and general principles of using small molecule inhibitors in long-term cell culture. This information is intended to be a proactive resource for researchers and should be adapted based on empirical observations with the specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for an HSD17B13 inhibitor like this compound?
A1: HSD17B13 is a lipid droplet-associated enzyme with retinol dehydrogenase activity.[1][2] It is thought to play a role in hepatic lipid metabolism and inflammation.[3][4] An inhibitor like this compound is expected to block the enzymatic activity of HSD17B13. This may lead to alterations in retinoid signaling and downstream effects on lipid droplet dynamics and inflammatory pathways in hepatocytes.[2][5]
Q2: What are the expected phenotypic effects of inhibiting HSD17B13 in liver cells?
A2: Based on studies of HSD17B13 loss-of-function variants, inhibition of HSD17B13 may lead to a reduction in liver inflammation and fibrosis.[6] However, the effect on steatosis (fat accumulation) is less clear, with some studies suggesting no change or even an increase.[2][6] In long-term cell culture, you might observe changes in lipid droplet morphology, inflammatory cytokine expression, and markers of cellular stress.
Q3: Are there any known off-target effects or general toxicity concerns with HSD17B13 inhibitors?
A3: As this compound is a novel compound, its specific off-target profile is unknown. However, general concerns with small molecule inhibitors in long-term culture include cytotoxicity, induction of cellular stress pathways, and potential for metabolic liabilities. It is crucial to perform dose-response experiments to determine the optimal, non-toxic working concentration.
Q4: What is the recommended solvent and storage condition for a compound like this compound?
A4: While specific information for this compound is unavailable, similar research compounds are often soluble in DMSO. For example, HSD17B13-IN-9 is soluble in DMSO.[7] Stock solutions should be stored at -80°C to maintain stability.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Long-Term Cell Culture
| Issue | Potential Cause | Troubleshooting Steps |
| Cell Death / Poor Viability | - Compound cytotoxicity at the concentration used.- Solvent (e.g., DMSO) toxicity.- Compound degradation leading to toxic byproducts. | - Perform a dose-response curve (e.g., using a CellTiter-Glo® assay) to determine the IC50 and a non-toxic working concentration.- Ensure the final solvent concentration in the culture medium is low and consistent across all treatments (typically <0.1%).- Prepare fresh compound dilutions for each experiment from a frozen stock.- Test the compound in different cell lines to check for cell-type specific toxicity. |
| Precipitate Formation in Culture Medium | - Poor solubility of the compound at the working concentration.- Interaction of the compound with components of the culture medium (e.g., serum proteins). | - Visually inspect the culture medium for any precipitate after adding the compound.- Try pre-warming the medium before adding the compound.- If solubility is an issue, consider using a formulation with solubilizing agents (e.g., cyclodextrins), if compatible with your experimental setup.- Test the compound in serum-free or low-serum medium if appropriate for your cell model. |
| Loss of Inhibitory Effect Over Time | - Compound instability and degradation in culture conditions.- Cellular mechanisms of resistance (e.g., upregulation of efflux pumps).- Cell overgrowth leading to a change in the effective compound concentration per cell. | - Replenish the culture medium with fresh compound at regular intervals (e.g., every 24-48 hours).- Monitor the expression of genes associated with drug resistance (e.g., ABC transporters).- Maintain a consistent cell density and avoid letting cultures become confluent. |
| Inconsistent Results Between Experiments | - Variability in cell passage number.- Inconsistent compound handling and dilution.- Biological variability. | - Use cells within a defined passage number range for all experiments.- Prepare a large batch of concentrated stock solution and aliquot for single use to ensure consistency.- Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data for HSD17B13 Inhibitors
The following table contains data for a known HSD17B13 inhibitor and is provided for reference purposes. Similar characterization would be necessary for this compound.
| Compound | Target | IC50 | Assay Conditions | Reference |
| HSD17B13-IN-9 | HSD17B13 | 0.01 µM | 50 nM HSD17B13 enzyme | [7] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using a Luminescence-Based Cell Viability Assay
-
Cell Seeding: Seed hepatocytes (e.g., HepG2, Huh7) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, with media and compound changes every 24 or 48 hours as needed).
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated cells and plot the results to determine the concentration at which cell viability is inhibited by 50% (IC50 for cytotoxicity).
Protocol 2: Lipid Droplet Staining with BODIPY 493/503
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with a non-toxic concentration of this compound for the desired duration. It may be beneficial to induce lipid droplet formation with oleic acid treatment.
-
Fixation: Wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Prepare a 1 µg/mL solution of BODIPY 493/503 in PBS. Add the staining solution to the cells and incubate for 15 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells twice with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filters for BODIPY 493/503 (green fluorescence) and DAPI (blue fluorescence).
-
Quantification: Use image analysis software to quantify the number and size of lipid droplets per cell.
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Workflow for characterizing this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Hsd17B13-IN-62 degradation in in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HSD17B13 inhibitors in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance of our HSD17B13 inhibitor in our mouse model. What are the potential causes and how can we troubleshoot this?
A1: Rapid clearance of a small molecule inhibitor like a hypothetical HSD17B13 inhibitor in in vivo models can be attributed to several factors. Primarily, it suggests extensive metabolism or rapid excretion.
Troubleshooting Steps:
-
Metabolic Stability Assessment:
-
If not already done, perform in vitro metabolic stability assays using liver microsomes (mouse and human) or hepatocytes. This will provide an initial indication of the compound's susceptibility to phase I and phase II metabolism. HSD17B13 is predominantly expressed in the liver, making hepatic metabolism a key consideration.
-
Consider co-incubation with specific cytochrome P450 (CYP) inhibitors to identify the key metabolizing enzymes.
-
-
Pharmacokinetic (PK) Analysis:
-
Conduct a full PK study in the relevant species to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
-
If oral dosing is used, low bioavailability could be due to poor absorption or significant first-pass metabolism. Compare PK profiles after intravenous (IV) and oral (PO) administration to assess bioavailability.
-
-
Excretion Route Determination:
-
Analyze urine and feces to determine the primary route of excretion for the parent compound and its metabolites.
-
Q2: Our HSD17B13 inhibitor shows good in vitro potency but lacks efficacy in our in vivo disease model. What are the possible reasons?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For an HSD17B13 inhibitor, which targets a lipid droplet-associated protein in hepatocytes, several factors could be at play.
Troubleshooting Steps:
-
Target Engagement:
-
Confirm that the inhibitor is reaching its target in the liver at sufficient concentrations. Measure the compound levels in liver tissue and, if possible, in isolated hepatocytes or even lipid droplets from the liver.
-
Develop a target engagement assay to confirm that the inhibitor is binding to HSD17B13 in the liver.
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Relationship:
-
Establish a clear relationship between the concentration of the inhibitor in the plasma and/or liver and the desired pharmacological effect (e.g., modulation of a downstream biomarker).
-
Ensure that the dosing regimen maintains the inhibitor concentration above the target IC50 for a sufficient duration.
-
-
Suboptimal Compound Properties:
-
Poor solubility can limit absorption and distribution.
-
High plasma protein binding can reduce the free fraction of the compound available to engage the target.
-
The compound may be a substrate for efflux transporters, limiting its intracellular concentration in hepatocytes.
-
-
Model-Specific Issues:
-
The chosen animal model may not accurately recapitulate the human disease state where HSD17B13 plays a critical role.
-
There could be species differences in the role of HSD17B13 or in the metabolism of the inhibitor.
-
Troubleshooting Guides
Guide 1: Investigating Unexpected Toxicity
Issue: Unexpected signs of toxicity (e.g., weight loss, elevated liver enzymes) are observed in animals treated with the HSD17B13 inhibitor.
| Potential Cause | Troubleshooting Action |
| Off-Target Effects | - Perform a broad off-target screening panel to identify potential interactions with other proteins. - Synthesize and test analogs of the inhibitor to establish a structure-activity relationship for both efficacy and toxicity. |
| Metabolite-Induced Toxicity | - Identify the major metabolites of the inhibitor in vivo. - Synthesize and test the identified metabolites for toxicity in relevant assays. |
| Exaggerated Pharmacology | - Although less likely for an inhibitor, consider if complete inhibition of HSD17B13 enzymatic activity could have unforeseen consequences. - Titrate the dose to find a therapeutic window with acceptable safety margins. |
| Formulation-Related Issues | - Test the vehicle alone as a control group to rule out toxicity from the formulation components. |
Guide 2: Addressing Poor Oral Bioavailability
Issue: The HSD17B13 inhibitor has low oral bioavailability, limiting its therapeutic potential.
| Potential Cause | Troubleshooting Action |
| Poor Aqueous Solubility | - Investigate different salt forms or formulations (e.g., amorphous solid dispersions, lipid-based formulations) to improve solubility. |
| Low Intestinal Permeability | - Conduct in vitro permeability assays (e.g., Caco-2) to assess intestinal transport. - If permeability is low, medicinal chemistry efforts may be needed to optimize the physicochemical properties of the compound. |
| Extensive First-Pass Metabolism | - As HSD17B13 is liver-specific, first-pass metabolism is a significant consideration. - If liver microsome assays show high clearance, consider co-dosing with a CYP inhibitor (in preclinical studies) to confirm the role of first-pass metabolism. - Medicinal chemistry efforts can be directed at blocking sites of metabolism on the molecule. |
| Efflux by Intestinal Transporters | - Use in vitro transporter assays to determine if the compound is a substrate for transporters like P-glycoprotein (P-gp). |
Experimental Protocols
Protocol 1: Assessment of In Vivo Pharmacokinetics of an HSD17B13 Inhibitor
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Formulation: Prepare the HSD17B13 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing:
-
Intravenous (IV): Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). At the final time point, collect liver tissue.
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize liver tissue.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of the inhibitor in plasma and liver homogenates.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as AUC, Cmax, t½, CL, and Vd.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: High-level workflow for the preclinical development of an HSD17B13 inhibitor.
Caption: Potential metabolic pathways for a hypothetical HSD17B13 inhibitor in the liver.
Unexpected phenotypes in Hsd17B13-IN-62 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in cells treated with Hsd17B13-IN-62, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13.
Frequently Asked Questions (FAQs)
Q1: We observe a significant increase in intracellular lipid droplet size and number after treating our hepatic cell line with this compound. Isn't this counterintuitive for an inhibitor of a gene associated with fatty liver disease?
A1: This is an important observation. While HSD17B13 is associated with non-alcoholic fatty liver disease (NAFLD), its precise role in lipid droplet dynamics is complex. Overexpression of wild-type HSD17B13 has been shown to increase the size and number of lipid droplets.[1] However, the effect of its inhibition might not be a simple reversal.
-
Possible Explanation 1: Feedback Mechanisms. The inhibition of HSD17B13 enzymatic activity might trigger compensatory feedback loops. For instance, HSD17B13 is involved in a positive feedback loop with SREBP-1c, a key regulator of lipogenesis.[2] Inhibition of HSD17B13 could lead to an initial upregulation of SREBP-1c activity as the cell tries to restore homeostasis, transiently increasing lipid synthesis.
-
Possible Explanation 2: Altered Lipid Droplet Fusion/Fission. HSD17B13 is a lipid droplet-associated protein.[1][3][4] Its absence or inhibition could alter the protein composition on the lipid droplet surface, potentially affecting the machinery responsible for lipid droplet fusion and fission. This could lead to the accumulation of larger or more numerous droplets.
Troubleshooting Steps:
-
Perform a time-course experiment to see if the lipid accumulation is transient.
-
Measure the expression levels of key lipogenic transcription factors (e.g., SREBP-1c) and their target genes.
-
Analyze the expression of other lipid droplet-associated proteins.
Q2: Following treatment with this compound, we've detected changes in the expression of genes related to inflammation and fibrosis. Is this an expected outcome?
A2: Yes, this is a plausible outcome. Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with reduced hepatic inflammation and a lower risk of fibrosis.[5][6][7] Therefore, inhibiting HSD17B13 with this compound would be expected to modulate these pathways.
-
Expected Downregulation: You should expect to see a decrease in the expression of pro-inflammatory and pro-fibrotic genes. For example, carriers of the protective HSD17B13 variant show lower plasma levels of IL-6 and reduced expression of genes like ALOX5 and TGFB2.[6] Knockdown of Hsd17b13 in mice has been shown to decrease the expression of Col1a1 and Timp2.[8]
-
Unexpected Upregulation: If you observe an increase in inflammatory or fibrotic markers, it could be due to off-target effects of the compound at the concentration used, or it could indicate a cell-type-specific response not previously characterized.
Troubleshooting Steps:
-
Confirm the specificity of this compound in your cell model.
-
Perform a dose-response experiment to rule out toxicity-induced inflammation.
-
Use a rescue experiment (e.g., overexpressing a resistant HSD17B13 mutant) to confirm the on-target effect.
Q3: Our cells treated with this compound show altered levels of retinoids and sex steroids. Is there a connection to HSD17B13 inhibition?
A3: Yes, a strong connection is expected. HSD17B13 has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][2] It is also a member of a superfamily of enzymes involved in sex steroid metabolism.[9]
-
Retinoid Metabolism: Inhibition of HSD17B13 is expected to block the conversion of retinol to retinaldehyde, potentially leading to an accumulation of retinol and a depletion of retinaldehyde and its downstream metabolites like retinoic acid.[1]
-
Sex Steroid Metabolism: While HSD17B13's primary role appears to be in lipid and retinoid metabolism, some studies suggest it may also play a role in hepatic sex steroid metabolism.[7] Inhibition could therefore alter the local concentrations of certain sex steroids within the liver cells.
Troubleshooting Steps:
-
Quantify the levels of retinol, retinaldehyde, and retinoic acid in your treated cells.
-
Perform targeted metabolomics to assess changes in the steroid profile of your cells.
Troubleshooting Guides
Guide 1: Unexpected Increase in Cellular Steatosis
| Symptom | Possible Cause | Suggested Action |
| Increased number and size of lipid droplets | Compensatory upregulation of lipogenesis | Measure mRNA and protein levels of SREBP-1c and its target genes (e.g., FASN, ACC). |
| Altered lipid droplet dynamics | Analyze the expression and localization of other lipid droplet-associated proteins (e.g., PLIN2). | |
| Off-target effects of this compound | Perform a dose-response curve and assess cell viability. Use a structurally unrelated HSD17B13 inhibitor as a control. |
Guide 2: Inconsistent or Opposite Effects on Inflammatory Gene Expression
| Symptom | Possible Cause | Suggested Action |
| Upregulation of pro-inflammatory markers (e.g., IL-6, TNFα) | Compound toxicity at the tested concentration | Perform a cytotoxicity assay (e.g., LDH release, Annexin V staining). |
| Cell-type specific response | Compare the response in your cell line to that in a well-characterized hepatic cell line (e.g., HepG2, Huh7). | |
| No change in inflammatory markers | Insufficient inhibitor concentration or treatment duration | Confirm target engagement with a biochemical assay. Perform a time-course experiment. |
Experimental Protocols
Protocol 1: Oil Red O Staining for Lipid Droplet Visualization
-
Cell Culture: Plate hepatocytes in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration for 24-48 hours. Include a vehicle control.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining: Wash with water and then with 60% isopropanol. Add Oil Red O working solution and incubate for 15 minutes.
-
Washing: Remove the staining solution and wash with 60% isopropanol, followed by a final wash with water.
-
Imaging: Visualize lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 510 nm.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Lyse treated and control cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers for target genes (e.g., SREBF1, FASN, IL6, TGFB1) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound treatment.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Gene - HSD17B13 [maayanlab.cloud]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Hsd17B13-IN-62 in liver cancer cell lines
Welcome to the technical support center for Hsd17B13-IN-62, a novel small molecule inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) for research in liver cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to this compound in their experiments.
Troubleshooting Guide: Overcoming Resistance to this compound
Acquired resistance to targeted therapies is a significant challenge in cancer research.[1][2] This guide outlines potential mechanisms of resistance to this compound in liver cancer cell lines and provides strategies to investigate and potentially overcome them.
| Observed Issue | Potential Cause | Suggested Troubleshooting Strategy | Expected Outcome if Strategy is Successful |
| Decreased sensitivity to this compound over time (IC50 increase) | Activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK)[3][4][5] | 1. Perform Western blot analysis for key phosphorylated proteins (p-AKT, p-ERK) in resistant vs. sensitive cells. 2. Treat resistant cells with this compound in combination with inhibitors of the identified activated pathway (e.g., PI3K inhibitor, MEK inhibitor). | 1. Increased levels of p-AKT or p-ERK in resistant cells. 2. Restoration of sensitivity to this compound, evidenced by a lower IC50 value in the combination treatment group. |
| Complete loss of response to this compound | Upregulation of drug efflux pumps (e.g., P-glycoprotein/MDR1, BCRP)[6][7] | 1. Perform qRT-PCR or Western blot to assess the expression of ABC transporter genes (e.g., ABCB1, ABCG2) in resistant vs. sensitive cells. 2. Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil, cyclosporin A). | 1. Increased mRNA or protein levels of efflux pumps in resistant cells. 2. Re-sensitization of resistant cells to this compound. |
| Emergence of a subpopulation of non-responsive cells | Development of a cancer stem-like cell (CSC) phenotype[8] | 1. Analyze resistant cells for CSC markers (e.g., CD133, EpCAM) using flow cytometry. 2. Perform a sphere formation assay to assess self-renewal capacity. 3. Treat resistant cells with a combination of this compound and a CSC-targeting agent (e.g., a Wnt or Notch pathway inhibitor).[8] | 1. Enrichment of CSC markers in the resistant population. 2. Increased sphere-forming ability in resistant cells. 3. Reduction in the resistant cell population and sphere formation. |
| Heterogeneous response within the cell population | Pre-existing cellular heterogeneity and clonal selection | 1. Perform single-cell RNA sequencing to identify distinct transcriptional profiles within the cell population. 2. Isolate and characterize resistant clones. | 1. Identification of subclones with distinct gene expression patterns associated with resistance. 2. Confirmation of resistance mechanisms in isolated clones. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Hsd17B13 enzyme. Hsd17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[9] It is thought to play a role in lipid metabolism, including retinol metabolism.[10] By inhibiting Hsd17B13, this compound aims to replicate the protective effects observed with loss-of-function variants of the HSD17B13 gene, which are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).[10]
Q2: My liver cancer cell line is showing reduced sensitivity to this compound. What are the likely causes?
A2: Reduced sensitivity, or acquired resistance, can arise from several mechanisms.[1] The most common causes in targeted therapy for hepatocellular carcinoma include the activation of alternative "bypass" signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT or MAPK/ERK pathways.[3][4][5] Another possibility is the increased expression of drug efflux pumps that actively remove this compound from the cell.[11][6]
Q3: How can I determine if bypass signaling is responsible for the observed resistance?
A3: A key initial step is to perform a Western blot analysis to compare the phosphorylation status of key signaling proteins in your resistant cell line versus the parental, sensitive cell line. Look for increased levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK). If you observe an increase in either of these, it suggests the corresponding pathway is activated.
Q4: What should I do if I confirm the activation of a bypass pathway?
A4: To overcome resistance mediated by a bypass pathway, a combination therapy approach is recommended. You can treat your resistant cells with this compound along with a specific inhibitor of the activated pathway. For example, if the PI3K/AKT pathway is hyperactive, you would use a PI3K inhibitor in combination with this compound. This dual-inhibition strategy can often restore sensitivity.
Q5: Could epigenetic changes be contributing to resistance?
A5: Yes, epigenetic modifications, such as changes in DNA methylation or histone acetylation, can alter gene expression and contribute to drug resistance.[12] These changes can lead to the silencing of tumor suppressor genes or the activation of oncogenes, including those that drive resistance pathways. Investigating the epigenetic landscape of your resistant cells through techniques like bisulfite sequencing or ChIP-sequencing may provide further insights.
Experimental Protocols
Protocol 1: Assessment of Bypass Signaling Pathway Activation by Western Blot
-
Cell Lysis:
-
Culture sensitive and resistant liver cancer cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Evaluation of Drug Efflux Pump Expression by qRT-PCR
-
RNA Extraction:
-
Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for ABCB1 (MDR1), ABCG2 (BCRP), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to sensitive cells.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Bypass signaling pathways in this compound resistance.
References
- 1. Acquired Resistance to Antiangiogenic Therapies in Hepatocellular Carcinoma Is Mediated by Yes‐Associated Protein 1 Activation and Transient Expansion of Stem‐Like Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Tyrosine Kinase Inhibitors in Hepatocellular Carcinoma (HCC): Clinical Implications and Potential Strategies to Overcome the Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 6. Drug-Based Reversal of Drug Resistance in Hepatocellular Carcinoma (HCC) Using TPGS [scirp.org]
- 7. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
HSD17B13 Inhibition: A Comparative Analysis of Hsd17B13-IN-62 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors. This guide provides a comparative overview of Hsd17B13-IN-62 and other notable HSD17B13 inhibitors, supported by available experimental data.
At a Glance: Potency of HSD17B13 Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against human and mouse HSD17B13. This data provides a snapshot of their relative potencies.
| Inhibitor | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 IC50 (nM) | Key Characteristics |
| This compound | < 100 | Not Reported | Potent inhibitor with activity against the human enzyme. |
| BI-3231 | 1 | 13-14 | Potent and selective, well-characterized chemical probe.[1][2] |
| Compound 32 | 2.5 | Not Reported | Highly potent and selective with a liver-targeting profile.[3][4] |
| INI-678 | Low nM potency | Not Reported | Potent and selective, reduces fibrosis markers in a 3D liver-on-a-chip model.[5] |
| INI-822 | Not Reported | Not Reported | Development candidate, demonstrates anti-fibrotic effects and target engagement in vivo. |
| EP-036332 | 14 | 2.5 | Potent inhibitor with hepatoprotective and anti-inflammatory effects in preclinical models. |
| EP-040081 | 79 | 74 | Demonstrates anti-inflammatory effects in a mouse model of autoimmune hepatitis. |
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[2][5] Its precise physiological function is still under investigation, but it is understood to be involved in lipid and retinol metabolism.[2] Upregulation of HSD17B13 is observed in patients with NAFLD and NASH.[6] The protective effect of loss-of-function variants suggests that inhibition of HSD17B13 enzymatic activity can prevent the progression from simple steatosis to more severe liver pathologies characterized by inflammation and fibrosis. The therapeutic goal of HSD17B13 inhibitors is to mimic this protective genetic profile.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes and the point of intervention for its inhibitors.
Experimental Methodologies
The evaluation of HSD17B13 inhibitors typically involves a combination of in vitro enzymatic assays, cell-based assays, and in vivo models of liver disease.
HSD17B13 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Objective: To determine the IC50 value of an inhibitor.
-
General Protocol:
-
Recombinant human or mouse HSD17B13 enzyme is incubated with a known substrate (e.g., estradiol or retinol) and the cofactor NAD+.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The enzymatic reaction leads to the conversion of the substrate and the production of NADH.
-
The rate of NADH production can be monitored, often through a coupled-enzyme luminescence assay (e.g., NAD-Glo), or the formation of the product can be quantified by methods like mass spectrometry.[7]
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular HSD17B13 Activity Assay
This assay assesses the inhibitor's potency in a more physiologically relevant cellular context.
-
Objective: To measure the inhibitor's ability to block HSD17B13 activity within cells.
-
General Protocol:
-
A human hepatocyte cell line (e.g., HepG2 or Huh7) is treated with a substrate for HSD17B13, such as all-trans-retinol.[8][9]
-
The cells are concurrently treated with various concentrations of the inhibitor.
-
After a defined incubation period, the cells are lysed, and the levels of the product (e.g., retinaldehyde and retinoic acid) are quantified using High-Performance Liquid Chromatography (HPLC).[8][9]
-
The reduction in product formation in the presence of the inhibitor is used to determine its cellular potency.
-
Caption: General experimental workflow for the evaluation of HSD17B13 inhibitors.
Comparative Discussion
While this compound shows promise as a potent inhibitor of human HSD17B13, a more extensive characterization is needed to fully understand its therapeutic potential. In comparison, BI-3231 has been positioned as a well-characterized chemical probe for open science, with detailed information on its potency, selectivity, and pharmacokinetic properties available.[8] This makes it a valuable tool for researchers studying the biology of HSD17B13.
Compound 32 stands out for its high potency and unique liver-targeting profile, which could enhance its efficacy and reduce potential off-target effects.[3][4] The data on INI-678 and INI-822 from Inipharm highlight the potential of HSD17B13 inhibitors to directly address liver fibrosis, a critical aspect of NASH pathology.[5] The work from Enanta Pharmaceuticals with EP-036332 and EP-040081 further supports the anti-inflammatory and hepatoprotective effects of HSD17B13 inhibition in preclinical models of liver disease.
Conclusion
The landscape of HSD17B13 inhibitors is rapidly evolving, with several potent and selective compounds emerging. This compound is a notable entrant in this field. Further comparative studies, particularly focusing on head-to-head in vivo efficacy and safety profiles, will be crucial in determining the clinical viability of these promising therapeutic candidates for NAFLD and NASH. The availability of well-characterized inhibitors will also be instrumental in further elucidating the complex role of HSD17B13 in liver pathophysiology.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HSD17B13 Inhibition: Small Molecule Efficacy Versus Genetic Variants in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), is rapidly evolving. A key target that has emerged from human genetic studies is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver. Loss-of-function genetic variants in the HSD17B13 gene have been robustly associated with a reduced risk of developing NASH, fibrosis, and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This guide provides a detailed comparison of the efficacy of HSD17B13 inhibition through pharmacological agents, using Hsd17B13-IN-62 as a representative model, against the naturally occurring protection conferred by HSD17B13 genetic variants.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data comparing the effects of HSD17B13 genetic variants and small molecule inhibitors on markers of liver disease.
Table 1: Efficacy of HSD17B13 Genetic Variants in Liver Disease
| Genetic Variant (SNP) | Population/Study Cohort | Protective Effect | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | Citation(s) |
| rs72613567 (TA allele) | European descent (46,544 individuals) | Reduced risk of alcoholic liver disease (heterozygotes) | OR: 0.58 | [1] |
| European descent (46,544 individuals) | Reduced risk of alcoholic liver disease (homozygotes) | OR: 0.47 | [1] | |
| European descent (46,544 individuals) | Reduced risk of alcoholic cirrhosis (heterozygotes) | OR: 0.58 | [1] | |
| European descent (46,544 individuals) | Reduced risk of alcoholic cirrhosis (homozygotes) | OR: 0.27 | [1] | |
| European descent (46,544 individuals) | Reduced risk of hepatocellular carcinoma (heterozygotes) | OR: 0.65 | [1] | |
| European descent (46,544 individuals) | Reduced risk of hepatocellular carcinoma (homozygotes) | OR: 0.28 | [1] | |
| Multi-ethnic Asian cohort | Lower odds of NAFLD | Adjusted OR: 0.59 [0.40–0.88] | [2] | |
| Multi-ethnic Asian cohort | Lower incidence of liver-related complications (homozygous) | HR: 0.004 [0.00–0.64] | [2] | |
| rs6834314 (G allele) | Multi-ethnic Asian cohort | Lower incidence of liver-related complications (homozygous) | HR: 0.01 [0.00–0.97] | [2] |
| rs9992651 | Histologically-confirmed NAFLD (1,483 patients) | Reduced development of NAFLD | OR: 0.74 [0.671–0.826] | [3] |
Table 2: Preclinical Efficacy of Representative HSD17B13 Small Molecule Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 | Citation(s) |
| BI-3231 | Human HSD17B13 (in vitro) | Estradiol | 1 nM | [1] |
| Mouse HSD17B13 (in vitro) | Estradiol | 13 nM | [1] | |
| HSD17B13-IN-31 | Human HSD17B13 (in vitro) | Estradiol | < 0.1 µM | [4] |
| Human HSD17B13 (in vitro) | Leukotriene B3 | < 1 µM | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: HSD17B13 signaling pathway in liver cells.
Caption: Experimental workflow for evaluating HSD17B13 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
HSD17B13 Enzymatic Activity Assay (NADH Detection Method)
This protocol is adapted from methods used to characterize HSD17B13 inhibitors.
Objective: To determine the in vitro potency of a small molecule inhibitor (e.g., this compound) against HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
NAD+ (cofactor)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
NADH detection reagent (e.g., NAD-Glo™ Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing recombinant HSD17B13 protein and NAD+ to each well.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for a further period to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Hepatocyte Lipid Accumulation Assay (Oil Red O Staining)
This protocol is a standard method to assess intracellular lipid accumulation.
Objective: To evaluate the effect of HSD17B13 inhibition on hepatocyte steatosis in vitro.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Lipid-loading medium (e.g., medium supplemented with oleic and palmitic acids)
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining nuclei)
-
Microscope
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations in the presence of lipid-loading medium for 24-48 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O staining solution. Incubate for 15-30 minutes at room temperature.
-
Wash the cells with distilled water until the wash is clear.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, extract the Oil Red O from the stained cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
In Vivo Efficacy Assessment in a NAFLD/NASH Mouse Model
This protocol outlines a general approach for evaluating the therapeutic potential of an HSD17B13 inhibitor in vivo.
Objective: To determine the effect of this compound on liver steatosis, inflammation, and fibrosis in a mouse model of NASH.
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
NASH is induced by feeding a choline-deficient, L-amino-acid-defined, high-fat diet (CDAHFD) for a period of 6-12 weeks to induce steatosis, inflammation, and fibrosis.
Procedure:
-
Induce NASH in mice using the CDAHFD diet.
-
After a set period of diet induction, randomize the mice into treatment groups (vehicle control, test compound at different doses).
-
Administer the test compound (this compound) or vehicle daily via an appropriate route (e.g., oral gavage).
-
Continue the diet and treatment for a specified duration (e.g., 4-8 weeks).
-
At the end of the study, collect blood for serum biomarker analysis (e.g., ALT, AST).
-
Euthanize the animals and collect liver tissue for histological analysis and gene expression studies.
Endpoint Analysis:
-
Histology:
-
Biochemical Analysis: Measure serum levels of ALT and AST as markers of liver injury.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Ccl2) in liver tissue.
Conclusion
The convergence of human genetic data and the development of potent small molecule inhibitors has positioned HSD17B13 as a highly promising therapeutic target for NAFLD and NASH. Loss-of-function genetic variants provide a compelling human-validated basis for the therapeutic hypothesis that inhibiting HSD17B13 will be protective against liver disease progression. Preclinical data on representative small molecule inhibitors, such as BI-3231, demonstrate high potency and selectivity, suggesting that pharmacological intervention can indeed mimic the effects of protective genetic variants.
This guide provides a framework for comparing the efficacy of these two approaches. The quantitative data from genetic studies sets a benchmark for the level of protection that may be achievable with a therapeutic agent. The detailed experimental protocols offer standardized methods for the preclinical evaluation of HSD17B13 inhibitors, enabling robust and reproducible data generation to support their advancement into clinical development. Further in vivo studies directly comparing the effects of potent small molecule inhibitors with genetic knockout or knock-in models will be crucial to fully elucidate the therapeutic potential of targeting HSD17B13.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. 4.8. Sirius Red Staining [bio-protocol.org]
- 4. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picro-Sirius Red staining [bio-protocol.org]
Head-to-Head Comparison of HSD17B13 Inhibitors: A Guide for Researchers
A comprehensive analysis of BI-3231, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), is provided below. At the time of this report, publicly available data on a compound specifically designated "Hsd17B13-IN-62" could not be located in scientific literature or databases. Therefore, this guide focuses on the well-characterized inhibitor BI-3231 and offers a framework for evaluating and comparing novel HSD17B13 inhibitors.
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1] This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide provides a detailed overview of BI-3231, a potent and selective chemical probe for HSD17B13.[3]
Biochemical and Cellular Performance of BI-3231
BI-3231 is a highly potent inhibitor of both human and mouse HSD17B13.[4][5] It exhibits excellent selectivity over the closely related homolog HSD17B11.[6] The inhibitory activity of BI-3231 is dependent on the presence of the cofactor NAD+, indicating an uncompetitive mechanism of action.[6][5]
Table 1: In Vitro Inhibitory Activity of BI-3231
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Reference |
| IC50 | 1 nM | 13 nM | >10,000 nM | [4] |
| Ki | 0.7 ± 0.2 nM | Not Reported | Not Reported | [7] |
| Cellular IC50 | Double-digit nM | Not Reported | Not Reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are summarized protocols for key assays used in the characterization of HSD17B13 inhibitors like BI-3231.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) to its oxidized product by recombinant HSD17B13 in the presence of the cofactor NAD+.[6][8] The formation of the product or the consumption of NADH can be monitored using various detection methods.
-
Materials:
-
Recombinant human or mouse HSD17B13 enzyme.[8]
-
Substrate: Estradiol or Leukotriene B4 (LTB4).[6]
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).[6]
-
Assay Buffer: Typically a Tris-based buffer at pH 7.4 containing BSA and a detergent like Tween-20.[8]
-
Detection System: Options include luminescence-based detection of NADH (e.g., NAD-Glo™ assay), or mass spectrometry to directly measure product formation.[8]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., BI-3231).
-
In a microplate, add the assay buffer, recombinant HSD17B13 enzyme, and the test inhibitor.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).
-
Stop the reaction and measure the signal using the chosen detection method.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular HSD17B13 Inhibition Assay
This assay evaluates the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Principle: Cells overexpressing HSD17B13 are treated with a substrate, and the formation of the product is measured in the presence and absence of the inhibitor.[9]
-
Materials:
-
A human cell line (e.g., HEK293) engineered to stably or transiently overexpress HSD17B13.[10]
-
Cell culture medium and reagents.
-
Substrate that can penetrate the cell membrane (e.g., all-trans-retinol).[9]
-
Test inhibitor.
-
Lysis buffer and analytical method for product quantification (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor for a defined period.
-
Add the substrate to the cell culture medium and incubate for a specific time to allow for enzymatic conversion.
-
Wash the cells and lyse them to release the intracellular contents.
-
Analyze the cell lysates to quantify the amount of product formed.
-
Determine the cellular IC50 value by plotting the product concentration against the inhibitor concentration.
-
Thermal Shift Assay (TSA)
TSA is used to confirm direct binding of an inhibitor to the target protein.
-
Principle: The binding of a ligand, such as an inhibitor, can stabilize the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to unfolded proteins.[6]
-
Materials:
-
Purified recombinant HSD17B13 protein.
-
Test inhibitor.
-
Fluorescent dye (e.g., SYPRO™ Orange).
-
Real-time PCR instrument capable of performing a thermal melt.
-
-
Procedure:
-
Mix the purified HSD17B13 protein with the fluorescent dye and the test inhibitor (or vehicle control) in a suitable buffer.
-
Place the mixture in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.
-
A significant increase in Tm in the presence of the inhibitor compared to the control indicates direct binding. For BI-3231, a Tm shift of 16.7 K was observed in the presence of NAD+.[6]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for inhibitor screening.
Caption: Proposed signaling pathway involving HSD17B13 in hepatocytes.
Caption: A typical workflow for the discovery and characterization of HSD17B13 inhibitors.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. enanta.com [enanta.com]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
Silencing vs. Inhibition: A Comparative Analysis of HSD17B13-Targeted Therapies on Gene Expression
For researchers and drug development professionals, understanding the nuanced effects of different therapeutic modalities on gene expression is paramount. This guide provides a detailed comparison of two major strategies for targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a protein implicated in chronic liver diseases: gene silencing using small interfering RNA (siRNA) and enzymatic inhibition with a small molecule inhibitor.
This comparison focuses on the differential effects of HSD17B13 siRNA and a representative potent small molecule inhibitor, BI-3231, on the expression of the HSD17B13 gene and other related genes. While the initially requested "Hsd17B13-IN-62" did not yield public data, BI-3231 serves as a well-characterized tool to explore the impact of direct enzymatic inhibition.
At a Glance: HSD17B13 siRNA vs. Small Molecule Inhibitor
| Feature | HSD17B13 siRNA | HSD17B13 Small Molecule Inhibitor (BI-3231) |
| Primary Mechanism | Post-transcriptional gene silencing via mRNA degradation. | Direct, reversible inhibition of HSD17B13 enzymatic activity. |
| Effect on HSD17B13 mRNA | Significant and direct reduction. | Primarily targets the protein; direct effects on mRNA levels are not the primary mechanism and are generally not observed. |
| Effect on HSD17B13 Protein | Substantial reduction in protein levels due to decreased mRNA. | Inhibition of protein function (enzymatic activity) without necessarily reducing protein levels. |
| Specificity | High sequence-specific targeting of HSD17B13 mRNA. | High selectivity for the HSD17B13 enzyme over other related proteins. |
| Downstream Gene Expression | Can lead to broader changes in gene expression profiles related to inflammation and lipid metabolism, secondary to the reduction of HSD17B13 protein. | Effects on gene expression are likely indirect, resulting from the modulation of HSD17B13's enzymatic products and their downstream signaling. |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between HSD17B13 siRNA and a small molecule inhibitor lies in their mechanism of action.
HSD17B13 siRNA operates through the RNA interference (RNAi) pathway.[1] The siRNA duplex is recognized by the RNA-Induced Silencing Complex (RISC), which then uses the guide strand to find and cleave the complementary HSD17B13 messenger RNA (mRNA). This targeted degradation of mRNA prevents the synthesis of the HSD17B13 protein, effectively silencing the gene.
In contrast, a small molecule inhibitor like BI-3231 directly interacts with the HSD17B13 protein, binding to its active site and preventing it from carrying out its enzymatic function.[2][3][4] This inhibition is typically reversible and does not directly affect the transcription or translation of the HSD17B13 gene.
Impact on Gene Expression: Quantitative Data
Experimental data highlights the distinct effects of these two modalities on gene expression.
HSD17B13 siRNA:
Studies consistently demonstrate a potent and dose-dependent reduction in HSD17B13 mRNA levels following siRNA treatment.
| Study Type | Model | Treatment | HSD17B13 mRNA Reduction | Reference |
| Preclinical | Primary mouse hepatocytes | Hsd17b13 ASO | IC50 of 29 nM at 72h | [5][6] |
| Clinical (Phase I) | Patients with MASH | Rapirosiran (siRNA) 400 mg | 78% median reduction at 6 months | [1][7] |
| Preclinical | AAV Mouse Model | ALG-HSD-1 (siRNA) | Significant knockdown, surpassing competitor | [8] |
Furthermore, knockdown of Hsd17b13 in mice has been shown to influence the expression of genes involved in lipid metabolism and inflammation. For instance, in high-fat diet-fed obese mice, shRNA-mediated knockdown of Hsd17b13 led to decreased expression of markers for liver fibrosis, such as Timp2.
HSD17B13 Small Molecule Inhibitor (BI-3231):
As the primary mechanism of small molecule inhibitors is to block protein function, there is limited publicly available data on their direct impact on HSD17B13 gene expression. The effects on the expression of other genes are considered secondary to the inhibition of HSD17B13's enzymatic activity. For example, the inhibitor INI-678 has been shown to reduce key markers of liver fibrosis, such as α-SMA and COL-I, in a human liver cell-based model.[9] This suggests that inhibiting the enzyme's activity can modulate downstream pathways involved in fibrosis, which would be reflected in changes in the expression of fibrotic genes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
HSD17B13 siRNA Gene Expression Analysis Workflow
1. Cell Culture and siRNA Transfection:
-
Hepatocytes (e.g., primary human or mouse hepatocytes, or cell lines like HepG2) are cultured in appropriate media.
-
HSD17B13-specific siRNA or a non-targeting control siRNA are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).[10]
-
Cells are typically incubated with the siRNA complexes for 24 to 72 hours.[5][6]
2. RNA Isolation and qRT-PCR:
-
Total RNA is extracted from the cells using a commercial kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for HSD17B13 and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
The relative expression of HSD17B13 mRNA is calculated using the ΔΔCt method.
3. RNA-Seq (for global gene expression analysis):
-
For a broader view of gene expression changes, RNA sequencing (RNA-seq) can be performed.
-
This involves library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes between the HSD17B13 siRNA-treated and control groups.
Small Molecule Inhibitor Gene Expression Analysis Workflow
The experimental workflow for analyzing the effects of a small molecule inhibitor on gene expression is similar, with the key difference being the treatment of the cells.
1. Cell Culture and Inhibitor Treatment:
-
Hepatocytes are cultured as described above.
-
Cells are treated with the small molecule inhibitor (e.g., BI-3231) at various concentrations or a vehicle control (e.g., DMSO).
-
The incubation time will vary depending on the experimental design.
2. RNA Isolation, qRT-PCR, and/or RNA-Seq:
-
The subsequent steps of RNA extraction, cDNA synthesis, and gene expression analysis (either by qRT-PCR for specific genes or RNA-seq for a global profile) are the same as for the siRNA workflow.
Conclusion
HSD17B13 siRNA and small molecule inhibitors represent two distinct and promising therapeutic strategies for liver diseases. While both aim to mitigate the pathological effects of HSD17B13, they do so through fundamentally different mechanisms that result in disparate effects on gene expression.
-
HSD17B13 siRNA provides a direct and potent method to reduce the expression of the HSD17B13 gene, leading to a significant decrease in both mRNA and protein levels. This approach is highly specific to the target gene.
-
Small molecule inhibitors like BI-3231 offer a way to rapidly and reversibly control the enzymatic function of the HSD17B13 protein. Their effects on gene expression are likely to be indirect and downstream of the enzymatic inhibition.
The choice between these modalities will depend on the specific therapeutic goals and the desired biological outcome. For researchers, understanding these differences is critical for designing experiments and interpreting results. For drug developers, this knowledge informs the selection and advancement of the most appropriate therapeutic candidates for clinical evaluation. Further head-to-head studies directly comparing the global gene expression profiles induced by both siRNA and small molecule inhibitors will be invaluable in fully elucidating their respective therapeutic potential.
References
- 1. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Improving Drug Discovery by Nucleic Acid Delivery in Engineered Human Microlivers - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation Hsd17B13 Inhibitors Demonstrate Enhanced Potency Over First-in-Class Compounds
A new wave of highly potent and selective inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is emerging, showing significant improvements in potency over the first-generation inhibitor, BI-3231. While specific data for Hsd17B13-IN-62 is not publicly available, recently disclosed compounds exhibit nanomolar to sub-nanomolar inhibitory activity, paving the way for potential new therapeutics for chronic liver diseases.
Subsequent to the development of the first potent and selective Hsd17B13 inhibitor, BI-3231, a new generation of inhibitors has been developed, with at least one, referred to as "compound 32," demonstrating superior potency in preclinical studies. These advancements underscore the ongoing efforts to modulate the activity of Hsd17B13, a genetically validated target for nonalcoholic steatohepatitis (NASH) and other liver disorders.
Comparative Potency of Hsd17B13 Inhibitors
Recent research has unveiled "compound 32," which exhibits a half-maximal inhibitory concentration (IC50) of 2.5 nM.[1] In comparison, the first-generation inhibitor BI-3231 has a reported IC50 of less than 1 nM in a biochemical assay and 12 nM in a cellular assay, with a Ki of 0.7 ± 0.2 nM. While BI-3231 is a highly potent inhibitor, "compound 32" appears to have comparable or even slightly improved potency in a direct comparison of IC50 values.[2]
| Compound | Type | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Ki | Reference |
| Compound 32 | Next-Generation Inhibitor | 2.5 nM | Not Reported | Not Reported | [1] |
| BI-3231 | First-Generation Inhibitor | < 1 nM | 12 nM | 0.7 ± 0.2 nM | [2] |
| INI-678 | Small Molecule Inhibitor | Potent and Selective (Specific values not disclosed) | Not Reported | Not Reported | [3] |
| EP-036332 | Small Molecule Inhibitor | Potent and Selective (Specific values not disclosed) | Not Reported | Not Reported |
Experimental Protocols
The potency of these inhibitors was determined using highly specific and sensitive assays. The following outlines the general methodologies employed:
Biochemical IC50 Determination for Hsd17B13 Inhibitors
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
-
Enzyme and Substrate Preparation: Purified recombinant human Hsd17B13 enzyme is prepared. A known substrate of Hsd17B13, such as estradiol or leukotriene B4, and the cofactor NAD+ are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (e.g., BI-3231, compound 32) are serially diluted and incubated with the Hsd17B13 enzyme.
-
Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of the substrate and NAD+. The reaction progress is monitored by detecting the formation of the product or the conversion of NAD+ to NADH. This can be achieved through various methods, such as mass spectrometry to directly measure the product, or a coupled-enzyme luminescence assay to detect NADH.
-
IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.
Hsd17B13 Signaling and Therapeutic Rationale
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis. This protective effect has made Hsd17B13 an attractive therapeutic target.
The enzyme is involved in lipid and retinol metabolism. Its expression is regulated by key transcription factors involved in lipid homeostasis, such as Liver X receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). By inhibiting Hsd17B13, it is hypothesized that the detrimental effects of its enzymatic activity in the context of liver disease can be mitigated.
References
Comparative Analysis of Hsd17B13-IN-62's Cross-Reactivity with HSD17B11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of a representative HSD17B13 inhibitor, BI-3231, against its primary target, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), and its closest structural homolog, HSD17B11. The significant sequence similarity between these two enzymes necessitates rigorous selectivity profiling for the development of targeted therapeutics for conditions such as non-alcoholic steatohepatitis (NASH).
Executive Summary
Selective inhibition of HSD17B13 is a promising therapeutic strategy for liver diseases. Given that HSD17B13 and HSD17B11 share a high degree of sequence homology, understanding the cross-reactivity of HSD17B13 inhibitors is paramount.[1][2][3] This guide utilizes publicly available data for a potent and selective HSD17B13 inhibitor, BI-3231, to illustrate the principles and methodologies for assessing such selectivity. Experimental data demonstrates that BI-3231 exhibits a remarkable selectivity for HSD17B13 over HSD17B11, a critical feature for a therapeutic candidate.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activity of BI-3231 against human HSD17B13 and HSD17B11 was determined using biochemical assays. The following table summarizes the key quantitative data.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Fold) |
| BI-3231 | Human HSD17B13 | 1 | 0.7 | >10,000 |
| Human HSD17B11 | >10,000 | Not Determined |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
This data clearly indicates that BI-3231 is a highly potent inhibitor of HSD17B13, with a greater than 10,000-fold selectivity over HSD17B11.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction of HSD17B13 and the general workflow for assessing inhibitor selectivity.
Caption: Enzymatic reaction catalyzed by HSD17B13.
Caption: Workflow for determining inhibitor selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on published protocols for HSD17B13 inhibitor characterization.
Recombinant Enzyme Expression and Purification
Recombinant human HSD17B13 and HSD17B11 proteins are expressed in an appropriate system, such as Sf9 insect cells, using a baculoviral expression system. The proteins are typically tagged (e.g., with a His-tag) to facilitate purification via metal affinity chromatography followed by size exclusion chromatography to ensure high purity.
Biochemical Assay for HSD17B13 and HSD17B11 Activity (NAD(P)H-Glo™ Assay)
The enzymatic activity of HSD17B13 and HSD17B11 is determined by measuring the production of NADH in a coupled-enzyme luminescence assay.
Materials:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100.
-
Enzymes: Purified recombinant human HSD17B13 or HSD17B11.
-
Substrate: β-estradiol (or other suitable substrate like retinol).
-
Cofactor: NAD+.
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega).
-
Plates: 384-well white assay plates.
-
Inhibitor: BI-3231 or other test compounds.
Procedure:
-
A solution of the test compound (e.g., BI-3231) at various concentrations is pre-incubated with the enzyme (HSD17B13 or HSD17B11) in the assay buffer.
-
The enzymatic reaction is initiated by adding a mixture of the substrate (e.g., 12 µM final concentration of β-estradiol) and the cofactor (e.g., 12 µM final concentration of NAD+).[1]
-
The reaction is allowed to proceed for a defined period at room temperature.
-
An equal volume of NAD(P)H-Glo™ Detection Reagent is added to each well to stop the enzymatic reaction and initiate the luminescent signal generation.
-
After a 40-60 minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.[6]
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
The principle of the NAD(P)H-Glo™ assay involves a reductase enzyme that uses NADH produced by the HSD enzyme to convert a proluciferin substrate into luciferin. This luciferin is then used by a luciferase to generate a light signal that is proportional to the amount of NADH produced.[7]
Conclusion
The development of selective HSD17B13 inhibitors requires careful evaluation of their activity against the closely related HSD17B11 enzyme. The data for BI-3231 serves as a benchmark for high selectivity, demonstrating the feasibility of targeting HSD17B13 with minimal off-target effects on HSD17B11. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the selectivity of their own HSD17B13 inhibitor candidates. This rigorous approach is essential for advancing potent and safe therapeutics for liver diseases.
References
- 1. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 17β-Hydroxysteroid dehydrogenases types 1 and 2: Enzymatic assays based on radiometric and mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. genecards.org [genecards.org]
- 7. HSD17B11 protein expression summary - The Human Protein Atlas [proteinatlas.org]
A Comparative Analysis of Hsd17B13-IN-62 and Pan-HSD Inhibitors in Preclinical Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), is rapidly evolving. A key area of interest is the modulation of hydroxysteroid dehydrogenases (HSDs), a superfamily of enzymes implicated in lipid and steroid metabolism. This guide provides a detailed comparison of a selective HSD17B13 inhibitor, represented here by publicly available data on compounds like BI-3231, against pan-HSD inhibitors, with a focus on 11β-HSD1 inhibitors, in the context of preclinical liver disease models. While specific data for a compound named "Hsd17B13-IN-62" is not available in the public domain, this guide will utilize data from structurally and functionally similar selective HSD17B13 inhibitors to provide a representative comparison.
Executive Summary
Selective inhibition of HSD17B13 is a genetically validated therapeutic strategy for liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[1][2] Small molecule inhibitors targeting HSD17B13 aim to replicate this protective phenotype. Pan-HSD inhibitors, particularly those targeting 11β-HSD1, have also been investigated for their potential to ameliorate metabolic dysfunction in the liver by modulating glucocorticoid activity. This guide presents a comparative overview of the preclinical data for these two approaches, highlighting their mechanisms of action, efficacy in liver disease models, and the experimental protocols used to generate these findings.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for representative selective HSD17B13 inhibitors and pan-HSD (11β-HSD1) inhibitors from preclinical and clinical studies.
Table 1: In Vitro Potency of HSD Inhibitors
| Compound Class | Representative Compound(s) | Target | Assay Type | IC50 | Reference |
| Selective HSD17B13 Inhibitor | BI-3231 | Human HSD17B13 | Enzymatic Assay (Estradiol as substrate) | 2.5 nM | [3][4] |
| Selective HSD17B13 Inhibitor | Compound 32 | Human HSD17B13 | Enzymatic Assay | 2.5 nM | [3] |
| Pan-HSD (11β-HSD1) Inhibitor | J2H-1702 | Human 11β-HSD1 | Enzymatic Assay | Not specified, but effective in vitro | [5][6] |
| Pan-HSD (11β-HSD1) Inhibitor | RO5093151 | Human 11β-HSD1 | Enzymatic Assay | Not specified, but effective in vivo | [7][8] |
| Pan-HSD (11β-HSD1) Inhibitor | AZD4017 | Human 11β-HSD1 | Enzymatic Assay | Not specified, but effective in vivo | [2][9] |
Table 2: Efficacy in Preclinical and Clinical Liver Disease Models
| Compound Class | Representative Compound(s) | Model | Key Findings | Reference |
| Selective HSD17B13 Inhibitor | EP-036332 (prodrug EP-037429) | Mouse model of chronic liver injury (CDAAHF diet) | Hepatoprotective effects, favorable bioactive lipid profile, decreased markers of cytotoxic immune cell activation, cell death, and fibrosis. | [10] |
| Selective HSD17B13 Inhibitor | Compound 32 | Mouse models of MASH | Better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [3] |
| Selective HSD17B13 Inhibitor | shRNA-mediated knockdown | High-fat diet obese mice | Attenuated liver steatosis. | [11] |
| Pan-HSD (11β-HSD1) Inhibitor | RO5093151 | Phase 1b trial in NAFLD patients | Significant reduction in liver fat content compared to placebo. | [7] |
| Pan-HSD (11β-HSD1) Inhibitor | AZD4017 | Phase 2 trial in NAFLD/NASH patients | Improved liver steatosis in patients with NASH and T2D. Blocked hepatic conversion of cortisone to cortisol. | [2][9] |
| Pan-HSD (11β-HSD1) Inhibitor | J2H-1702 | Diet- and toxicity-induced NASH mouse models | Significantly attenuated hepatic lipid accumulation and ameliorated liver fibrosis. | [5][6] |
| Pan-HSD (11β-HSD1) Inhibitor | Novel inhibitor | Thioacetamide-induced liver fibrosis mouse model | Significantly reduced fibrosis area, ALT, and AST levels. Suppressed activation of hepatic stellate cells. | [12] |
Signaling Pathways and Mechanisms of Action
HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][13] Its expression is induced by the Liver X Receptor α (LXRα) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] HSD17B13 is proposed to be involved in the metabolism of various lipids, including steroids and retinoids.[1] Recent evidence also suggests a role for HSD17B13 in promoting liver inflammation through the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 pathway, leading to increased fibrinogen expression and leukocyte adhesion.[14] Inhibition of HSD17B13 is therefore expected to reduce lipotoxicity and inflammation.
Pan-HSD (11β-HSD1) Inhibitor Mechanism of Action
11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver.[15] In NAFLD/NASH, increased 11β-HSD1 activity is associated with metabolic dysregulation. Inhibition of 11β-HSD1 aims to reduce intrahepatic cortisol levels, leading to decreased gluconeogenesis, reduced lipogenesis, and anti-inflammatory effects. The anti-fibrotic effects of 11β-HSD1 inhibitors are thought to be mediated through the suppression of hepatic stellate cell (HSC) activation, potentially via inhibition of pathways like TGF-β/SMAD and NF-κB.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of test compounds against HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of a substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.
-
The reaction mixture is incubated at 37°C for a specified time.
-
The reaction is quenched, and the formation of the product is quantified using mass spectrometry (e.g., MALDI-TOF MS or LC-MS/MS).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[4][10]
-
2. Animal Models of Liver Disease
-
Objective: To evaluate the in vivo efficacy of HSD inhibitors in a disease-relevant context.
-
Models:
-
High-Fat Diet (HFD)-induced Obesity: Mice are fed a diet rich in fat to induce obesity and hepatic steatosis.[11]
-
Choline-Deficient, L-Amino Acid-defined, High-Fat (CDAAHF) Diet: This diet induces features of NASH, including steatosis, inflammation, and fibrosis.[10]
-
Thioacetamide (TAA)-induced Fibrosis: TAA is a hepatotoxin that causes chronic liver injury and fibrosis.[12]
-
-
General Protocol:
-
Animals are placed on the respective diet or administered the hepatotoxin for a specified duration to establish the disease phenotype.
-
A baseline assessment of liver injury markers (e.g., serum ALT, AST) may be performed.
-
Animals are then treated with the test compound (e.g., via oral gavage) or vehicle control for a defined period.
-
At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected for analysis.
-
Endpoints:
-
Serum analysis: ALT, AST, lipids, glucose.
-
Liver histology: H&E staining for steatosis and inflammation, Sirius Red or Masson's trichrome staining for fibrosis.
-
Gene expression analysis (qPCR or RNA-seq): Markers of inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism.
-
Protein analysis (Western blot or immunohistochemistry): Target engagement and downstream pathway modulation.
-
-
3. Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an HSD inhibitor for liver disease.
Conclusion
Both selective HSD17B13 inhibitors and pan-HSD (specifically 11β-HSD1) inhibitors have shown promise in preclinical and/or clinical models of liver disease.
-
Selective HSD17B13 inhibitors offer a targeted approach with strong human genetic validation. The mechanism is linked to reducing lipotoxicity and inflammation, with recent findings pointing to a role in modulating leukocyte adhesion. Preclinical data, though still emerging for specific small molecules, supports the hepatoprotective effects of inhibiting this enzyme.
-
Pan-HSD (11β-HSD1) inhibitors act by reducing local glucocorticoid activity in the liver, thereby improving metabolic parameters and reducing inflammation and fibrosis. This approach has demonstrated efficacy in reducing liver fat in clinical trials.
The choice between a selective HSD17B13 inhibitor and a pan-HSD inhibitor will depend on the specific therapeutic goals and the evolving understanding of their respective roles in the complex pathophysiology of NASH. Direct comparative studies in relevant preclinical models will be crucial to fully elucidate the relative merits of each approach. This guide provides a framework for understanding the current state of the science and the methodologies employed in this competitive area of drug development.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 relieves fibrosis through depolarizing of hepatic stellate cell in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-hydroxysteroid dehydrogenase 1 relieves fibrosis through depolarizing of hepatic stellate cell in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 11β-HSD1 with RO5093151 for non-alcoholic fatty liver disease: a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A novel 11β-HSD1 inhibitor ameliorates liver fibrosis by inhibiting the notch signaling pathway and increasing NK cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 14. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blockade of 11β-hydroxysteroid dehydrogenase type 1 ameliorates metabolic dysfunction-associated steatotic liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Promise of HSD17B13 Inhibition: A Comparative Look at Preclinical Candidates
For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics for nonalcoholic steatohepatitis (NASH) and other fibrotic liver diseases has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling target. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe stages of various liver ailments. This has spurred the development of several inhibitors aimed at mimicking this protective effect. This guide provides a comparative overview of the preclinical findings for key HSD17B13 inhibitors, offering insights into their potential clinical relevance.
While specific preclinical data for the early-stage inhibitor Hsd17B13-IN-62 is not extensively available in public disclosures, its successor from Inipharm, INI-822 , has progressed to Phase 1 clinical trials and offers a valuable benchmark. This guide will compare the available preclinical data for INI-822 with other notable HSD17B13-targeting agents: BI-3231 , a potent and selective chemical probe, and ARO-HSD , an RNA interference (RNAi) therapeutic.
Comparative Preclinical Data of HSD17B13 Inhibitors
The following tables summarize the available quantitative preclinical data for INI-822, BI-3231, and ARO-HSD, providing a snapshot of their potency, selectivity, and in vivo activity.
| Compound | Modality | Potency | Selectivity | Key In Vitro Findings |
| INI-822 | Small Molecule | Low nanomolar potency.[1] | >100-fold selectivity over other HSD17B family members.[1] | Demonstrated anti-fibrotic effects in a primary human liver-on-a-chip model, significantly decreasing α-smooth muscle actin (αSMA) and collagen type 1.[1] |
| BI-3231 | Small Molecule | Human HSD17B13 IC50: 1 nM. Mouse HSD17B13 IC50: 13 nM. | Selective against other HSD17B family members. | In a model of hepatocellular lipotoxicity, BI-3231 significantly decreased triglyceride accumulation in both human and mouse hepatocytes.[2] |
| ARO-HSD | RNAi | Not Applicable (Mechanism is mRNA degradation) | Not Applicable (Targeted RNAi) | Dose-dependent reduction of HSD17B13 mRNA in patients with suspected NASH.[3][4] |
| Compound | Animal Model | Key In Vivo Findings | Pharmacokinetics |
| INI-822 | Rats on a high-fat, choline-deficient, amino acid-defined (CDAA-HFD) diet. | Statistically significant decreases in Alanine Aminotransferase (ALT), a marker of liver injury. Dose-dependent increase in hepatic phosphatidylcholines. | Good oral bioavailability in mice, rats, and dogs, with a pharmacokinetic profile supporting once-daily oral dosing.[1] |
| BI-3231 | Mice | Rapid plasma clearance but considerable hepatic exposure maintained over 48 hours. | Low oral bioavailability. Characterized by rapid plasma clearance. |
| ARO-HSD | Patients with suspected NASH (Clinical Data) | Mean reduction in HSD17B13 mRNA of up to 93.4% at the 200 mg dose.[4] Mean reduction in ALT from baseline of up to 42.3% at the 200 mg dose.[4] | Subcutaneous administration. |
Experimental Protocols
A comprehensive understanding of the preclinical data necessitates a review of the experimental methodologies employed. Below are representative protocols for key assays used in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzyme Inhibition Assay (Biochemical Assay)
This assay is crucial for determining the direct inhibitory effect of a compound on the HSD17B13 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13 enzyme.
General Procedure:
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture includes purified recombinant human HSD17B13 enzyme, a substrate (e.g., estradiol or leukotriene B4), and the co-factor NAD+.
-
Compound Addition: The test compound is serially diluted to various concentrations and added to the wells.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a set period (e.g., 1-2 hours) to allow for the enzymatic conversion of the substrate.
-
Detection: The amount of NADH produced, which is proportional to enzyme activity, is quantified using a detection reagent such as NAD(P)H-Glo™. This reagent generates a luminescent signal that is measured by a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition of enzyme activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Efficacy in a NASH Mouse Model (e.g., CDAA-HFD Model)
Animal models are essential for evaluating the therapeutic potential of HSD17B13 inhibitors in a physiological context. The choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) model is commonly used to induce NASH and fibrosis in mice.
Objective: To assess the effect of an HSD17B13 inhibitor on liver injury, steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.
General Procedure:
-
Induction of NASH: Male C57BL/6J mice are fed a CDAA-HFD for a specified period (e.g., 8-12 weeks) to induce NASH pathology. A control group is fed a standard chow diet.
-
Compound Administration: Following the induction period, mice are treated with the HSD17B13 inhibitor (e.g., via oral gavage or subcutaneous injection) or vehicle control for a defined duration (e.g., 4-8 weeks).
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, blood and liver tissue are collected for analysis.
-
Biochemical Analysis: Plasma levels of liver enzymes such as ALT and aspartate aminotransferase (AST) are measured.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1) is quantified by qRT-PCR.
-
Lipid Analysis: Hepatic triglyceride and phosphatidylcholine levels are measured.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental approaches, the following diagrams are provided in DOT language.
Caption: Proposed signaling pathway of HSD17B13 in NASH pathogenesis.
Caption: General preclinical development workflow for HSD17B13 inhibitors.
Clinical Relevance and Future Directions
The preclinical data for INI-822, BI-3231, and ARO-HSD collectively underscore the significant therapeutic potential of targeting HSD17B13 for the treatment of NASH and other fibrotic liver diseases. The consistent observation of reduced liver injury markers and anti-fibrotic effects across different modalities provides strong validation for this approach.
INI-822, as a small molecule inhibitor with favorable oral pharmacokinetic properties, represents a promising and convenient therapeutic option for chronic administration. The potent and selective nature of BI-3231 makes it an invaluable tool for further elucidating the biological functions of HSD17B13 and for validating downstream biomarkers. ARO-HSD, on the other hand, showcases the potential of RNAi technology to achieve profound and sustained target knockdown, offering an alternative therapeutic strategy.
The progression of INI-822 into Phase 1 clinical trials is a critical step forward in translating these preclinical findings to human patients. Future research will focus on establishing the safety and efficacy of these inhibitors in clinical settings, identifying responsive patient populations, and exploring potential combination therapies to achieve maximal therapeutic benefit in the complex landscape of liver disease. The continued investigation of HSD17B13 inhibitors holds the promise of delivering a novel and effective treatment paradigm for patients with significant unmet medical needs.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Novel Research Compounds: A General Guide
Disclaimer: Specific safety and disposal information for a compound designated "Hsd17B13-IN-62" is not publicly available. This name may refer to an internal compound identifier, a novel research chemical, or a substance not yet commercially available. The following procedures provide essential, general guidance for the handling and disposal of new or uncharacterized chemical compounds in a research setting. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for any specific chemical.
Researchers and laboratory personnel must prioritize safety by treating unknown or novel compounds as potentially hazardous. This guide offers a framework for establishing safe handling and disposal plans, in line with standard laboratory safety protocols.
Quantitative Data and Physical Properties
For any novel compound, determining its physical and chemical properties is a prerequisite for safe handling and disposal. This information should be documented in the compound's SDS. In the absence of specific data for this compound, the following table underscores the necessity of obtaining this information from the supplier.
| Property | Data |
| Chemical Formula | Data not available for this compound; consult supplier's SDS. |
| Molecular Weight | Data not available for this compound; consult supplier's SDS. |
| Appearance | Data not available for this compound; consult supplier's SDS. |
| Solubility | Data not available for this compound; consult supplier's SDS. |
| Boiling Point | Data not available for this compound; consult supplier's SDS. |
| Melting Point | Data not available for this compound; consult supplier's SDS. |
| Storage Temperature | Data not available for this compound; consult supplier's SDS. |
| Hazard Class | Data not available for this compound; consult supplier's SDS. |
Standard Operating Procedure for Disposal of Novel Research Chemicals
The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals. This protocol should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines and local regulations.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Consult the SDS: The SDS is the primary source of information regarding the hazards of a chemical. If an SDS is not available, the compound must be treated as a particularly hazardous substance.[1]
-
Assume Hazard: In the absence of data, assume the compound is toxic, flammable, and reactive.[1][2]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[1][2][3] All handling of the compound should be performed in a certified chemical fume hood.[3][4]
Step 2: Segregation and Labeling of Chemical Waste
-
Do Not Mix Wastes: Never mix a novel compound with other chemical waste streams unless their compatibility is known and confirmed.[5][6] Mixing incompatible chemicals can lead to violent reactions, generation of toxic gases, or fire.[5]
-
Use a Designated Waste Container: Collect waste in a container that is chemically compatible with the substance. The container must be in good condition and have a secure, tight-fitting lid.[4][5][7]
-
Properly Label the Waste Container: Use your institution's hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name ("this compound" and any other components if in a mixture). Avoid abbreviations or formulas.[8]
-
The date waste was first added to the container (accumulation start date).[8]
-
The specific hazards of the waste (e.g., flammable, corrosive, toxic). If unknown, indicate "Hazards Not Fully Known."
-
The principal investigator's name and laboratory location.[8]
-
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[5][7]
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4][5][7]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (e.g., 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[7][9]
-
Provide Documentation: Be prepared to provide the EHS office with all available information about the compound.
-
Never Use Sink or Trash Disposal: Do not dispose of novel chemical compounds down the drain or in the regular trash.[7][8][10]
Experimental Protocols and Methodologies
As "this compound" is not identified in publicly available literature, there are no specific experimental protocols to cite. Research involving novel inhibitors like this would typically include the following key experiments, for which detailed methodologies would need to be developed:
-
In Vitro Enzyme Inhibition Assay: To determine the potency (e.g., IC50) of the inhibitor against the target enzyme, HSD17B13.
-
Cell-Based Assays: To evaluate the compound's activity and cytotoxicity in relevant cell lines (e.g., hepatocytes).
-
Pharmacokinetic (PK) Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
In Vivo Efficacy Studies: To test the therapeutic effect of the compound in a relevant animal model of a disease, such as non-alcoholic fatty liver disease (NAFLD).
Researchers must develop detailed, peer-reviewed protocols for these experiments, including specific safety precautions for handling the novel compound at each stage.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical.
A workflow for the safe disposal of novel research chemicals.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Logistical Guidance for Handling Hsd17B13-IN-62
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Hsd17B13-IN-62.
This document provides crucial safety and logistical information for the handling of this compound, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. Given its intended use in liver disease research, including nonalcoholic fatty liver disease (NAFLD), this compound should be handled with the utmost care by trained personnel in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe working environment.
I. Quantitative Data Summary
As a novel research compound, detailed public data for this compound is limited. The following table summarizes expected properties based on similar small molecule inhibitors used in pharmaceutical research. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier for specific values.
| Property Category | Data Point | Expected Value/Information |
| Chemical Identity | IUPAC Name | Not publicly available. Obtain from supplier. |
| CAS Number | Not publicly available. Obtain from supplier. | |
| Molecular Formula | Not publicly available. Obtain from supplier. | |
| Molecular Weight | Not publicly available. Obtain from supplier. | |
| Physical Properties | Appearance | Likely a solid (crystalline powder). |
| Solubility | Soluble in organic solvents such as DMSO, ethanol. Poorly soluble in water. | |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | |
| Storage Temperature | Recommended storage at -20°C or -80°C for long-term stability. | |
| Toxicological Data | Acute Toxicity | Data not available. Assume high potency and potential for toxicity. Handle as a hazardous compound. |
| Health Hazards | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. Potential for liver effects. | |
| Exposure Limits (OEL) | Not established. Handle in a manner that minimizes all potential exposure. | |
| Safety Precautions | Personal Protective Equip. | See Section II for detailed PPE requirements. |
| Engineering Controls | Use in a chemical fume hood or other ventilated enclosure. | |
| First Aid Measures | Eyes: Flush with water for 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Seek medical attention. | |
| Disposal | Waste Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
II. Personal Protective Equipment (PPE) Protocol
Due to the potent nature of this compound, a comprehensive PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear two pairs of nitrile gloves (double-gloving). Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are required at all times.
-
Lab Coat: A dedicated, buttoned lab coat must be worn. Consider a disposable gown for procedures with a higher risk of contamination.
-
Respiratory Protection: For handling the solid compound or when generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is essential. All handling of the powder form should occur within a certified chemical fume hood.
III. Experimental Workflow and Handling Procedures
The following step-by-step guidance outlines the safe operational workflow for handling this compound, from receiving to disposal.
Step 1: Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Weighing: When weighing the solid compound, use a balance inside the fume hood. Use anti-static weighing paper or a tared vial to minimize dispersal of the powder.
-
Aliquotting: Prepare aliquots of the desired concentration in a suitable solvent (e.g., DMSO) to minimize the need for repeated handling of the solid stock.
Step 2: Solution Preparation and Use
-
Solvent Addition: Add the solvent to the vial containing the weighed compound slowly to avoid splashing.
-
Mixing: Cap the vial securely and mix by vortexing or sonicating until the compound is fully dissolved.
-
Cell Culture/Assay Addition: When adding the compound to cell cultures or assays, use filtered pipette tips and dispense the liquid below the surface of the medium to prevent aerosol formation.
Step 3: Spill Management
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Small Spills (Solid): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable detergent and then with 70% ethanol.
-
Large Spills: Evacuate the area and follow institutional emergency procedures.
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound (solid and solutions) must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including pipette tips, gloves, weighing paper, and culture plates, must be collected in a designated, sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound" and appropriate hazard warnings.
-
Regulations: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
V. Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
